7-Methyl-6-thioguanosine
Beschreibung
Eigenschaften
Molekularformel |
C11H16N5O4S+ |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-thione |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
RFHIWBUKNJIBSE-KQYNXXCUSA-O |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Principle of Action of Thioguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles of action for thioguanine derivatives, focusing on the therapeutically relevant compound 6-thioguanine. It addresses a common point of confusion by first clarifying the role of 7-methyl-6-thioguanosine, a related but functionally distinct molecule.
Clarification: this compound (MESG) vs. 6-Thioguanine (6-TG)
It is crucial to distinguish between this compound (MESG) and 6-thioguanine (6-TG), as they have fundamentally different applications in scientific research.
-
This compound (MESG): MESG is a chromogenic substrate used in biochemical assays.[1][2][3] Its principle of action is based on its enzymatic conversion by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate (Pi) into 7-methyl-6-thioguanine and ribose-1-phosphate.[2][4] This reaction leads to a measurable shift in absorbance, allowing for the quantification of phosphate or the activity of enzymes such as phosphatases and GTPases.[2][4] It is a tool for in vitro diagnostics and research, not a therapeutic agent.
-
6-Thioguanine (6-TG): 6-TG is a purine analogue and an antimetabolite drug used in the treatment of various cancers, particularly leukemias, and autoimmune diseases.[5][6][7] Its principle of action is complex, involving intracellular metabolic activation to exert its cytotoxic and immunosuppressive effects.[6][8] This document will now focus in-depth on the multifaceted mechanism of action of 6-thioguanine.
Core Principle of Action of 6-Thioguanine (6-TG)
6-Thioguanine is a prodrug that requires intracellular metabolic activation to become pharmacologically active.[7] Its cytotoxic effects stem from a multi-pronged attack on cellular machinery, primarily through the disruption of nucleic acid synthesis and function.[6][8]
Metabolic Activation Pathway
The metabolic activation of 6-TG is a critical first step in its mechanism of action.
-
Conversion to Thioguanosine Monophosphate (TGMP): 6-TG is converted to its active form, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][8][9]
-
Phosphorylation to Active Nucleotides: TGMP is subsequently phosphorylated by cellular kinases to form thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[5][8] These, along with their deoxyribonucleotide counterparts (dTGTP), are collectively known as thioguanine nucleotides (TGNs).[5]
Caption: Metabolic activation of 6-Thioguanine.
Mechanisms of Cytotoxicity
The active metabolites of 6-TG induce cytotoxicity through several mechanisms:
-
Incorporation into DNA and RNA: dTGTP and TGTP are incorporated into DNA and RNA, respectively, during replication and transcription.[6][8] This incorporation of a "fraudulent base" disrupts the normal structure and function of nucleic acids, leading to DNA damage and arrest of replication.[8]
-
Inhibition of de Novo Purine Synthesis: TGMP can act as a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the de novo purine synthesis pathway.[8][9] This leads to a depletion of the cellular pool of guanine nucleotides necessary for DNA and RNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and disruption of cellular metabolism triggers programmed cell death, or apoptosis.[10] Studies have shown that 6-TG can upregulate genes involved in apoptosis, such as FAS.[10]
-
Cell Cycle Arrest: 6-TG has been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[10] This effect is partly mediated by the upregulation of cell cycle inhibitors like CDKN1A (p21).[10]
-
Inhibition of Rac1 GTPase: In inflammatory conditions, TGNs have been shown to inhibit the small GTPase Rac1, which is involved in T-cell activation. This contributes to the immunosuppressive effects of 6-TG.[5][11]
Signaling Pathways Modulated by 6-Thioguanine
The cellular damage induced by 6-TG activates several key signaling pathways that ultimately determine the fate of the cell.
Caption: Major signaling pathways affected by 6-Thioguanine.
Research has shown that 6-TG treatment can significantly impact the p53 signaling pathway and the cell cycle, leading to apoptosis.[10] In breast cancer cells, for instance, 6-TG has been observed to induce FAS-mediated apoptosis and p21-dependent G2/M arrest.[10]
Quantitative Data
The cytotoxic effects of 6-thioguanine are dose-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5.481 | [10] |
| MCF-10A | Non-cancerous Breast Epithelial | 54.16 | [10] |
| HeLa | Cervical Carcinoma | 28.79 | [12] |
| Jurkat | T-cell Leukemia | ~3 | [13] |
Experimental Protocols
The following is a representative protocol for assessing the cytotoxicity of 6-thioguanine using a colorimetric assay such as the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the IC50 of 6-thioguanine in a given cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-thioguanine (6-TG)
-
Dimethyl sulfoxide (DMSO)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (0.5 mg/mL)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 20,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Drug Treatment: Prepare a stock solution of 6-TG in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM).[12] Remove the old medium from the cells and add the medium containing the different concentrations of 6-TG. Include a vehicle control group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the cells with 6-TG for a specified period, typically 48 hours.[12]
-
MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the 6-TG concentration to determine the IC50 value.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
The principle of action of 6-thioguanine is a robust example of antimetabolite chemotherapy. Its efficacy relies on its intracellular conversion to active nucleotides that disrupt DNA and RNA synthesis, inhibit de novo purine biosynthesis, and trigger programmed cell death and cell cycle arrest. Understanding these intricate molecular mechanisms is paramount for the development of novel therapeutic strategies, overcoming drug resistance, and optimizing its clinical use in oncology and immunology. In contrast, this compound serves as a valuable tool for biochemical research, with a distinct and unrelated principle of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound (technical grade) | CAS 55727-10-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Tioguanine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. 6-Thioguanine | CAS#:154-42-7 | Chemsrc [chemsrc.com]
A Technical Guide to the Research Applications of 7-Methyl-6-thioguanosine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the multifaceted roles of 7-Methyl-6-thioguanosine and its closely related analogs in modern biochemical and molecular biology research. The applications of this compound are bifurcated into two distinct, principal uses: firstly, as a chromogenic substrate for the sensitive quantification of inorganic phosphate, and secondly, as a photo-activatable analog of the mRNA 5' cap for investigating the structure and function of cap-binding proteins. This document details the mechanisms, presents quantitative data, and provides experimental protocols for both applications.
Part 1: this compound (MESG) as a Chromogenic Substrate for Phosphate Quantification
This compound, commonly referred to as MESG in this context, is a pivotal tool for the continuous spectrophotometric measurement of inorganic phosphate (Pᵢ) released during enzymatic reactions.[1][2][3] This application is fundamental for studying the kinetics of enzymes such as ATPases, GTPases, and phosphatases.[2]
Core Mechanism
The assay relies on the enzymatic conversion of MESG by Purine Nucleoside Phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG into ribose-1-phosphate and 7-methyl-6-thioguanine.[1] This product has a distinct absorbance maximum at 355-360 nm, whereas the substrate MESG absorbs maximally at 330 nm.[4] The increase in absorbance at 360 nm is directly proportional to the amount of Pᵢ consumed, allowing for real-time monitoring of enzyme activity.[2]
Quantitative Data
The relationship between the change in absorbance and the concentration of Pᵢ is defined by the Beer-Lambert law. Key quantitative parameters for the MESG assay are summarized below.
| Parameter | Value | Reference |
| Wavelength of Detection | 355 - 360 nm | [2] |
| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ (at pH 7.6) | [5] |
| Linear Range for Pᵢ Quantification | 2 µM to 150 µM | [6] |
Experimental Protocol: Continuous Spectrophotometric Assay for Protein Phosphatases
This protocol outlines the measurement of phosphatase activity by quantifying the release of Pᵢ from a phosphopeptide substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT. Ensure all labware is Pᵢ-free.[6]
-
MESG Stock Solution (10 mM): Dissolve MESG in DMSO. Prepare fresh and protect from light.[1]
-
PNP Enzyme Stock: Reconstitute lyophilized Purine Nucleoside Phosphorylase in assay buffer to a concentration of 100 U/mL. Store at 4°C.[6]
-
Phosphate Standard (1 mM): Prepare a 1 mM stock solution of KH₂PO₄ in Pᵢ-free water.[7]
2. Assay Setup (96-well UV-transparent plate):
-
Phosphate Standard Curve: Prepare serial dilutions of the 1 mM phosphate standard in assay buffer to generate concentrations from 0 µM to 150 µM. This is essential for converting absorbance values to Pᵢ concentrations.[7]
-
Reaction Mixture: For each reaction (in a final volume of 200 µL), combine the following:
-
Assay Buffer
-
Phosphopeptide Substrate (to desired final concentration)
-
200 µM MESG (final concentration)
-
1 U/mL PNP (final concentration)
-
Enzyme to be assayed (e.g., protein phosphatase)
-
3. Execution and Data Analysis:
-
Add all components except the enzyme to be assayed into the wells.
-
Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]
-
Initiate the reaction by adding the phosphatase.
-
Immediately place the plate in a spectrophotometer and begin kinetic measurements, recording the absorbance at 360 nm every 30-60 seconds for 30 minutes.[1][7]
-
The initial reaction rate is determined from the linear portion of the absorbance vs. time plot.
-
Convert the rate (Abs/min) to concentration (µM/min) using the change in molar extinction coefficient (Δε = 11,000 M⁻¹cm⁻¹) and the path length of the sample.
Part 2: this compound Analogs as Tools for Studying mRNA Cap-Binding Proteins
In this context, this compound is utilized as a photo-reactive component within a larger synthetic mRNA 5' cap analog, such as m⁷,⁶S GpppG.[8][9] These specialized analogs are indispensable for probing the interactions between mRNA and cap-binding proteins, most notably the eukaryotic translation initiation factor 4E (eIF4E).[8][10]
Role in Translation Initiation and Cancer
eIF4E specifically recognizes the 7-methylguanosine (m⁷G) cap at the 5' end of eukaryotic mRNAs, a rate-limiting step in cap-dependent translation.[11] The activity of eIF4E is tightly controlled by upstream signaling pathways, including the PI3K/Akt/mTOR and Ras/MAPK pathways.[5] In many cancers, these pathways are hyperactivated, leading to increased eIF4E activity and the preferential translation of mRNAs encoding proteins involved in cell proliferation and survival.[5] This makes eIF4E a prime target for drug development.
Mechanism of Action as a Research Tool
The substitution of oxygen with sulfur at the 6-position of the guanine base creates a photo-activatable nucleoside.[8] When an mRNA molecule containing a this compound cap analog is incubated with a cap-binding protein and exposed to UV light (e.g., 312 nm), a covalent cross-link is formed between the cap analog and amino acid residues within the protein's binding pocket.[12] This allows researchers to "trap" the interaction and precisely map the binding interface.
Quantitative Binding Data
Determining the binding affinity of cap analogs is crucial for interpreting experimental results. This is typically done using fluorescence-based methods or surface plasmon resonance.[13] While specific Kd values for m⁷,⁶S GpppG are not widely reported, studies indicate that the 6-thio modification slightly enhances binding to eIF4E.
| Ligand | Protein | Kd (Dissociation Constant) | Method | Reference |
| m⁷GpppG | eIF4E | 561 nM | Intrinsic Fluorescence | [14] |
| ⁶S G-containing cap analogs | eIF4E | ~1.3- to 1.6-fold higher affinity than non-thio parent compound | Fluorescence Titration | [8] |
| Bn⁷-GMP | eIF4E | 1.32 µM | Fluorescence Titration | [11][15] |
Experimental Protocol: UV Cross-Linking and Binding Site Mapping
This protocol describes how to identify the binding site of a protein on an mRNA transcript using a this compound-containing cap.
1. Synthesis of Photo-reactive mRNA:
-
Perform in vitro transcription of the target gene using T7 RNA polymerase.
-
Instead of a standard cap analog, include a synthetic m⁷,⁶S GpppG analog in the transcription reaction to produce 5'-capped, photo-reactive mRNA transcripts.[8][9]
-
Purify the resulting mRNA using standard methods (e.g., lithium chloride precipitation or column purification).
2. Protein-RNA Cross-Linking:
-
Refold the purified m⁷,⁶S G-capped mRNA by heating to 95°C for 2 minutes, followed by rapid cooling on ice. This is critical for forming native RNA structures.[12]
-
Incubate the refolded mRNA (e.g., 2 pmoles) with purified recombinant eIF4E protein in a suitable binding buffer on ice.
-
Place the reaction tube on ice and irradiate with a 312 nm UV light source for 30 minutes.[12]
3. Analysis and Mapping:
-
Visualize Cross-link: Analyze the reaction products on an SDS-PAGE gel followed by autoradiography (if the RNA is radiolabeled). A band shift corresponding to the molecular weight of the protein-RNA complex will confirm successful cross-linking.
-
Map Binding Site (Primer Extension):
-
Use the cross-linked protein-RNA complex as a template for a reverse transcription reaction.
-
Employ a radiolabeled DNA primer that is complementary to a sequence downstream of the 5' cap.
-
The reverse transcriptase will proceed along the mRNA template until it reaches the covalently bound protein, where it will terminate. This creates a truncated cDNA product.
-
Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same non-cross-linked mRNA.
-
The position of the reverse transcription "stop" on the gel indicates the nucleotide that is cross-linked to the protein, thereby mapping the binding site.[8][9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | MESG | Ambeed.com [ambeed.com]
- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. interchim.fr [interchim.fr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Capped mRNAs for Cap-Specific Photo-Cross-Linking Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of analogs of initiation factor 4E (eIF4E) cap-binding antagonist Bn7-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Phosphate Detection by 7-Methyl-6-thioguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which 7-methyl-6-thioguanosine (MESG), a synthetic purine nucleoside analog, is utilized for the sensitive detection and quantification of inorganic phosphate (Pi). This method has become a cornerstone in various biochemical and drug discovery assays, particularly for monitoring the activity of phosphate-generating enzymes such as ATPases, GTPases, and phosphatases.
The Indirect Enzymatic Basis of Phosphate Detection
Contrary to a direct binding mechanism, the detection of inorganic phosphate by this compound is an indirect process, entirely reliant on an enzymatic reaction. MESG serves as a chromogenic substrate for the enzyme Purine Nucleoside Phosphorylase (PNP).[1][2][3][4] In the presence of inorganic phosphate, PNP catalyzes the phosphorolytic cleavage of the glycosidic bond within the MESG molecule.
This enzymatic reaction yields two products: 7-methyl-6-thioguanine and ribose 1-phosphate.[2][4] The pivotal aspect of this detection method lies in the distinct spectral properties of the substrate (MESG) and one of the products (7-methyl-6-thioguanine). This spectral shift allows for the real-time monitoring of the reaction progress and, consequently, the quantification of the inorganic phosphate that drives the reaction.
The Signaling Pathway: An Enzymatic Cascade
The underlying signaling pathway is a straightforward, enzyme-catalyzed reaction. The presence of inorganic phosphate triggers the enzymatic conversion of MESG, leading to a measurable change in absorbance. This process is often coupled with a primary enzymatic reaction that produces inorganic phosphate, allowing for the continuous monitoring of the primary enzyme's activity.
Figure 1. Signaling pathway for the detection of inorganic phosphate using the MESG/PNP system.
Quantitative Data Presentation
The efficiency of the MESG-based phosphate assay is characterized by the spectral properties of the substrate and product, as well as the kinetic parameters of the PNP enzyme.
| Parameter | Value | Reference |
| λmax of this compound (MESG) | ~330 nm | [3] |
| λmax of 7-Methyl-6-thioguanine | 355-360 nm | [2][3][4] |
| Recommended Wavelength for Monitoring | 360 nm | [1] |
| Molar Extinction Coefficient of MESG at 331 nm | Used for concentration determination | [1] |
| Solubility of MESG | DMF: 50 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
Experimental Protocols
The following provides a generalized protocol for a continuous spectrophotometric assay of a phosphate-releasing enzyme using the MESG/PNP coupled system.
Reagent Preparation
-
MESG Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The concentration should be determined based on the absorbance at 331 nm and its molar extinction coefficient. This solution should be prepared fresh on the day of the experiment.[1]
-
PNP Enzyme Solution: Prepare a stock solution of Purine Nucleoside Phosphorylase in a suitable buffer (e.g., Tris-HCl). The optimal concentration will depend on the specific activity of the enzyme lot and the expected rate of phosphate release in the primary reaction.
-
Reaction Buffer: Prepare a reaction buffer appropriate for the primary enzyme being assayed (e.g., ATPase, phosphatase). This buffer should be compatible with the activity of PNP.
Experimental Workflow
Figure 2. A generalized experimental workflow for a coupled enzyme assay using MESG.
Detailed Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, a suitable concentration of the primary enzyme's substrate, MESG, and PNP. The final concentrations of MESG and PNP may need to be optimized for the specific assay.
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a sufficient time (e.g., 5 minutes) to ensure temperature stability.[1]
-
Reaction Initiation: Initiate the reaction by adding the primary phosphate-releasing enzyme to the cuvette.
-
Spectrophotometric Monitoring: Immediately begin recording the absorbance at 360 nm over time using a spectrophotometer.[1]
-
Data Analysis: The rate of increase in absorbance at 360 nm is directly proportional to the rate of phosphate release by the primary enzyme. The initial reaction rate can be determined from the linear portion of the absorbance versus time plot. The concentration of released phosphate can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of 7-methyl-6-thioguanine is known.
Applications in Research and Drug Development
The MESG/PNP-based assay is a powerful tool for:
-
Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax, kcat) of phosphate-releasing enzymes.
-
High-Throughput Screening (HTS): Screening for inhibitors or activators of ATPases, GTPases, and phosphatases in drug discovery pipelines.
-
Biochemical Characterization: Studying the mechanism and regulation of phosphate-releasing enzymes.
Conclusion
The this compound-based assay provides a robust, continuous, and sensitive method for the quantification of inorganic phosphate. Its reliance on a specific enzymatic conversion and the resulting chromogenic signal makes it a highly valuable technique in various fields of biological and pharmaceutical research. Understanding the core mechanism and optimizing the experimental parameters are crucial for obtaining accurate and reproducible results.
References
An In-depth Technical Guide to 7-Methyl-6-thioguanosine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-6-thioguanosine (7-Me-6-TG), a crucial tool in biochemical assays. This document outlines its chemical structure, physicochemical properties, and, most notably, its application in the quantification of inorganic phosphate, which is fundamental to studying a wide range of enzymatic reactions.
Core Properties of this compound
This compound, also known by its alternative name MESG, is a synthetic purine nucleoside analog.[1][2] Its unique structure allows it to act as a chromogenic substrate in the presence of the enzyme Purine Nucleoside Phosphorylase (PNP), enabling the colorimetric determination of inorganic phosphate concentrations.[2][3]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅N₅O₄S | [1][2][4] |
| Molecular Weight | 313.33 g/mol | [1][4] |
| CAS Number | 55727-10-1 | [1][2][4][5] |
| Melting Point | >175°C (decomposes) | [4][5] |
| Appearance | Tan Powder | [6] |
| UV Absorbance Maxima | 212, 263, 345 nm | [2] |
| Solubility | DMF: 50 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |
| SMILES | Cn1c--INVALID-LINK--c2[nH]c(N)nc(=S)c21 | [4] |
| InChIKey | JZOJDNSUWURGIR-KQYNXXCUSA-N | [4] |
Mechanism of Action and Application in Phosphate Quantification
The primary utility of this compound lies in its role as a substrate in a coupled enzyme assay for the detection of inorganic phosphate (Pi). This assay is based on the phosphorolysis of 7-Me-6-TG by Purine Nucleoside Phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the cleavage of the glycosidic bond in this compound. This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, exhibits a significant shift in its UV absorbance maximum compared to the substrate, this compound. This change in absorbance, typically monitored at 355-360 nm, is directly proportional to the amount of inorganic phosphate consumed in the reaction, thus allowing for its quantification.[2]
This principle is widely applied to measure the activity of any enzyme that produces inorganic phosphate, including ATPases, GTPases, and phosphatases.[2][3]
Experimental Protocols
General Protocol for Inorganic Phosphate Quantification
This section provides a detailed methodology for a typical inorganic phosphate quantification assay using this compound.
Materials:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Buffer of choice (e.g., Tris, HEPES), pH adjusted to the optimal range for the enzyme under study.
-
Enzyme sample that produces inorganic phosphate
-
Substrate for the enzyme of interest
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[3]
-
Prepare a working solution of the assay buffer.
-
Prepare a solution of Purine Nucleoside Phosphorylase in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a microplate well or a cuvette, combine the assay buffer, this compound solution, and Purine Nucleoside Phosphorylase solution.
-
Add the enzyme sample to be tested.
-
Initiate the reaction by adding the substrate for your enzyme of interest.
-
-
Data Acquisition:
-
Immediately place the reaction vessel in the spectrophotometer.
-
Monitor the increase in absorbance at 360 nm over time. The rate of absorbance change is proportional to the rate of inorganic phosphate production.
-
-
Data Analysis:
-
To quantify the amount of inorganic phosphate, a standard curve should be generated using known concentrations of a phosphate standard.
-
The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.
-
Visualizing the Assay Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: A flowchart illustrating the key steps in an inorganic phosphate quantification assay using this compound.
Signaling Pathway Context
While this compound is not a direct participant in cellular signaling pathways, the assays it enables are critical for studying the enzymes that are. For instance, the activity of protein phosphatases, which are key regulators in numerous signaling cascades, can be continuously monitored using this system.[3][4]
The diagram below conceptualizes the relationship between a generic signaling pathway and the this compound-based assay used to study one of its components.
Caption: A diagram showing how the this compound assay can be used to measure the activity of an enzyme (e.g., a phosphatase) within a cellular signaling pathway.
References
The Discovery and Development of UNC569: A Potent Mer Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of UNC569, a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (RTK). Initially identified through a structure-based design approach, UNC569 has demonstrated significant therapeutic potential in preclinical models of various malignancies, particularly acute lymphoblastic leukemia (ALL). This document details the biochemical and cellular activity of UNC569, outlines key experimental protocols for its characterization, and visualizes its impact on critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology and kinase inhibitor research.
Introduction: The Emergence of UNC569
UNC569, with the chemical name 1-[(trans-4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, was first described as a novel Mer tyrosine kinase inhibitor in 2012 by a team of researchers at the University of North Carolina at Chapel Hill.[1] The discovery was the result of a focused effort to develop selective inhibitors against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with a particular emphasis on Mer.[1]
Mer TK is a compelling therapeutic target in oncology due to its ectopic expression in a wide range of human cancers, including hematological malignancies and solid tumors, while its expression in normal tissues is limited.[2] Overexpression of Mer is associated with tumor growth, survival, and resistance to chemotherapy.[1] The development of UNC569 represented a significant advancement in the ability to selectively target Mer-driven oncogenic signaling.[2]
Biochemical and Pharmacological Profile
UNC569 is a reversible and ATP-competitive inhibitor of Mer kinase.[3] Its potent and selective activity against the TAM family of kinases has been extensively characterized.
Quantitative Biological Activity
The inhibitory activity of UNC569 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Mer | 2.9 | 4.3 | Microfluidic Capillary Electrophoresis |
| Axl | 37 | - | Microfluidic Capillary Electrophoresis |
| Tyro3 | 48 | - | Microfluidic Capillary Electrophoresis |
Table 1: In Vitro Kinase Inhibitory Activity of UNC569. This table showcases the potent and selective inhibition of Mer kinase by UNC569 compared to other TAM family members.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| 697 | B-cell Acute Lymphoblastic Leukemia | 141 ± 15 | Mer Phosphorylation Assay |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 193 ± 56 | Mer Phosphorylation Assay |
| 697 | B-cell Acute Lymphoblastic Leukemia | 500 | Cell Proliferation (MTT) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1200 | Cell Proliferation (MTT) |
| BT12 | Atypical Teratoid/Rhabdoid Tumor | 850 | Cell Proliferation (MTT) |
Table 2: Cellular Activity of UNC569. This table summarizes the efficacy of UNC569 in inhibiting Mer phosphorylation and cell proliferation in various cancer cell lines.
Pharmacokinetic Properties
Preclinical studies in mice have demonstrated favorable pharmacokinetic properties for UNC569, supporting its potential for in vivo applications.[4]
| Parameter | Value |
| Systemic Clearance (mL/min/kg) | 19.5 |
| Volume of Distribution (Vss, L/kg) | 5.83 |
| Oral Bioavailability (%) | 57 |
Table 3: Pharmacokinetic Profile of UNC569 in Mice. This table highlights the key pharmacokinetic parameters of UNC569, indicating good oral bioavailability and distribution.[4]
Mechanism of Action and Signaling Pathways
UNC569 exerts its anti-cancer effects by directly inhibiting the kinase activity of Mer. This leads to the suppression of downstream signaling pathways that are crucial for cancer cell survival and proliferation.[2]
Inhibition of Mer-Mediated Signaling
Upon binding of its ligand, Gas6, Mer undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signals. UNC569 blocks this initial step, leading to the inhibition of downstream effector pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[2]
Figure 1: UNC569 Inhibition of the Mer Signaling Pathway. This diagram illustrates how UNC569 blocks the activation of Mer RTK, thereby inhibiting the downstream PI3K/AKT and MAPK/ERK pathways that promote cell proliferation and survival.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of UNC569.
Synthesis of UNC569
The synthesis of UNC569 is based on a pyrazolo[3,4-d]pyrimidine scaffold. The initial discovery and structure-activity relationship studies were detailed by Liu et al. in ACS Medicinal Chemistry Letters in 2012. The general synthetic scheme involves a multi-step process, typically starting from commercially available pyrazole derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, and subsequent functionalization at various positions to introduce the butylamino, fluorophenyl, and aminocyclohexylmethyl moieties. For the detailed, step-by-step synthesis protocol, readers are referred to the supporting information of the original publication.[1]
Figure 2: General Synthetic Workflow for UNC569. This diagram outlines the key stages in the chemical synthesis of UNC569, starting from a pyrazole derivative.
Western Blot Analysis of Mer Phosphorylation
This protocol is used to determine the inhibitory effect of UNC569 on Mer activation in cells.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., 697 or Jurkat) in appropriate media. Treat cells with varying concentrations of UNC569 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours). To stabilize the phosphorylated form of Mer, cells can be treated with a phosphatase inhibitor like pervanadate for a short period before lysis.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
Immunoprecipitation (Optional but recommended): To enhance the detection of Mer, immunoprecipitate Mer from the cell lysates using an anti-Mer antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Mer (p-Mer). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Total Mer Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Mer.
Cell Proliferation (MTT) Assay
This assay measures the effect of UNC569 on the metabolic activity of cancer cells, which is an indicator of cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UNC569 or DMSO control and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value of UNC569.
Conclusion and Future Directions
UNC569 has emerged as a highly promising, selective inhibitor of Mer tyrosine kinase with significant preclinical activity against various cancers, particularly acute lymphoblastic leukemia. Its favorable pharmacokinetic profile and potent inhibition of Mer-driven signaling pathways underscore its potential as a therapeutic agent. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of UNC569 and other Mer inhibitors. Future studies will likely focus on clinical trials to evaluate the safety and efficacy of UNC569 in cancer patients, as well as exploring its potential in combination therapies with existing anti-cancer drugs. The continued investigation of Mer inhibitors like UNC569 holds great promise for advancing targeted cancer therapy.
References
- 1. Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
7-Methyl-6-thioguanosine: A Chromophoric Substrate for Probing Phosphate Dynamics in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (MESG) is a synthetic purine nucleoside analog that has become an invaluable tool in biochemistry and drug discovery.[1][2][3][4][5] Its utility lies in its role as a chromophoric substrate for the enzyme purine nucleoside phosphorylase (PNP). The enzymatic phosphorolysis of MESG results in a significant shift in its ultraviolet-visible (UV-Vis) absorbance spectrum, providing a sensitive and continuous method for the quantification of inorganic phosphate (Pi).[3][6] This property allows for the real-time monitoring of enzymatic reactions that produce inorganic phosphate, such as those catalyzed by ATPases, GTPases, and phosphatases.[1][3] This technical guide provides a comprehensive overview of the chromophoric properties of MESG, detailed experimental protocols for its use, and the underlying biochemical principles.
Physicochemical and Spectroscopic Properties
This compound is a water-soluble compound with a molecular weight of 313.33 g/mol .[7] Its chromophoric nature is central to its application in enzymatic assays. The key spectroscopic properties of MESG and its phosphorolysis product, 7-methyl-6-thioguanine, are summarized in the table below. The enzymatic cleavage of the glycosidic bond in MESG by PNP in the presence of inorganic phosphate leads to the formation of 7-methyl-6-thioguanine and ribose-1-phosphate. This reaction is accompanied by an increase in absorbance at 360 nm.[3][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |
| This compound (MESG) | C₁₁H₁₅N₅O₄S | 313.33 | ~330 nm[2][6] | Not explicitly stated |
| 7-Methyl-6-thioguanine | C₆H₇N₅S | 181.22 | ~355-360 nm[1][2][6] | Not explicitly stated |
Enzymatic Reaction and Kinetics
The core of the MESG-based assay is the enzymatic reaction catalyzed by purine nucleoside phosphorylase (PNP). PNP facilitates the reversible phosphorolysis of purine nucleosides in the presence of inorganic phosphate.
Reaction:
This compound + Phosphate (Pi) ⇌ 7-Methyl-6-thioguanine + α-D-ribose-1-phosphate
This reaction is monitored by the increase in absorbance at 360 nm, which is directly proportional to the amount of inorganic phosphate present in the sample. The kinetic parameters of human PNP for MESG and phosphate have been determined, providing a basis for designing robust and sensitive assays.
| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| Purine Nucleoside Phosphorylase (PNP) | This compound | 70 µM | 40 s⁻¹ |
| Purine Nucleoside Phosphorylase (PNP) | Inorganic Phosphate (Pi) | 26 µM | 40 s⁻¹ |
Experimental Protocols
I. Continuous Spectrophotometric Assay for Inorganic Phosphate
This protocol describes a direct method for quantifying inorganic phosphate in a sample using the MESG/PNP system.
A. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂.
-
This compound (MESG) Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Purine Nucleoside Phosphorylase (PNP) Stock Solution: 1 mg/mL (approximately 100 units/mL) in assay buffer. Store at 4°C.
-
Phosphate Standard Solution: 1 mM KH₂PO₄ in deionized water.
B. Procedure:
-
Prepare the Reaction Mixture: In a suitable microplate or cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
200 µM MESG (diluted from stock)
-
1 unit/mL PNP
-
-
Add Sample: Add the sample containing an unknown concentration of inorganic phosphate to the reaction mixture. The final volume should be consistent for all samples and standards.
-
Incubation: Incubate the reaction at room temperature (or a specific temperature if required) and protect from light.
-
Measurement: Monitor the increase in absorbance at 360 nm over time using a spectrophotometer or microplate reader. The rate of absorbance change is proportional to the phosphate concentration.
-
Standard Curve: Prepare a standard curve using known concentrations of the phosphate standard solution (e.g., 0-100 µM). Plot the rate of absorbance change (or the final absorbance after a fixed time) against the phosphate concentration.
-
Calculation: Determine the phosphate concentration in the unknown sample by interpolating its absorbance value on the standard curve.
II. Coupled Enzyme Assay for Protein Phosphatases
This protocol details the use of the MESG/PNP system to measure the activity of protein phosphatases. The phosphatase dephosphorylates a substrate, releasing inorganic phosphate, which is then detected by the MESG/PNP reaction.
A. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂, 0.1 mM EDTA, and 1 mM DTT.
-
Phosphopeptide Substrate: A specific phosphopeptide substrate for the phosphatase of interest (e.g., 1 mM stock solution).
-
This compound (MESG) Stock Solution: 10 mM in DMSO.
-
Purine Nucleoside Phosphorylase (PNP) Stock Solution: 1 mg/mL in assay buffer.
-
Protein Phosphatase: A purified preparation of the phosphatase to be assayed.
B. Procedure:
-
Prepare the Coupled Reaction Mixture: In a microplate or cuvette, combine:
-
Assay Buffer
-
200 µM MESG
-
1 unit/mL PNP
-
The desired concentration of the phosphopeptide substrate.
-
-
Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating phosphate.
-
Initiate the Reaction: Add the protein phosphatase to the reaction mixture to start the dephosphorylation reaction.
-
Continuous Monitoring: Immediately begin monitoring the increase in absorbance at 360 nm over time. The rate of this increase is proportional to the phosphatase activity.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The phosphatase activity can be calculated using the change in molar extinction coefficient (Δε = 11,000 M⁻¹cm⁻¹).
Visualizations
Signaling Pathway of the MESG Assay
Caption: Enzymatic conversion of MESG by PNP in the presence of inorganic phosphate.
Experimental Workflow for a Coupled Phosphatase Assay
Caption: Step-by-step workflow for a coupled protein phosphatase assay using MESG.
Conclusion
This compound is a powerful and versatile tool for the continuous monitoring of inorganic phosphate in a variety of enzymatic reactions. Its distinct chromophoric properties, coupled with the specificity of purine nucleoside phosphorylase, provide a robust and sensitive assay system that avoids the use of hazardous radioactive materials. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively implement MESG-based assays in their studies of phosphate-releasing enzymes, contributing to advancements in our understanding of cellular signaling and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 55727-10-1 [chemicalbook.com]
- 5. This compound | CAS#:55727-10-1 | Chemsrc [chemsrc.com]
- 6. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Research Applications of 7-Methyl-6-thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate primarily utilized in biochemical assays for the continuous and quantitative determination of inorganic phosphate (Pi). This property makes it an invaluable tool for studying the kinetics of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases. This technical guide details the core principles of MESG-based assays, provides comprehensive experimental protocols, and presents key quantitative data for the application of this versatile research tool.
Core Principles of this compound in Phosphate Quantification
The primary application of this compound (MESG) in basic research is as a key component in a coupled enzymatic assay to measure the concentration of inorganic phosphate.[1][2][3][4][5][6] The assay relies on the enzymatic activity of purine nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of MESG in the presence of inorganic phosphate (Pi).[2][4][5][6][7]
This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, exhibits a significant shift in its maximum absorbance wavelength compared to the substrate, MESG.[2][6][7] Specifically, the reaction product has a maximum absorbance at 360 nm, whereas the substrate's peak absorbance is at 330 nm.[2][4][7] This spectral shift allows for the direct and continuous monitoring of phosphate production by measuring the increase in absorbance at 360 nm.[2][6]
The change in the molar extinction coefficient between the reactant and the product at 360 nm is a critical parameter for quantifying the amount of phosphate produced. At a pH of 7.6, the change in the extinction coefficient is 11,000 M⁻¹cm⁻¹.[1] This direct relationship between phosphate concentration and absorbance change forms the basis of a highly sensitive and continuous spectrophotometric assay for a wide range of phosphate-generating enzymes.
Quantitative Data for MESG-Based Assays
For accurate and reproducible results, a clear understanding of the quantitative parameters of the MESG assay is essential. The following table summarizes the key values for researchers utilizing this method.
| Parameter | Value | Notes |
| Substrate | This compound (MESG) | A chromogenic purine nucleoside. |
| Enzyme | Purine Nucleoside Phosphorylase (PNP) | Couples phosphate presence to MESG conversion. |
| Product | 7-Methyl-6-thioguanine | The chromogenic product measured. |
| Wavelength of Detection | 360 nm | The absorbance maximum of the product.[2][4][7] |
| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | At pH 7.6, for the conversion of MESG to 7-methyl-6-thioguanine.[1] |
| Assay pH Range | 6.5 - 8.5 | Optimal pH may vary depending on the enzyme under investigation.[1][4][5] |
| Limit of Detection | As low as 0.2 µM of phosphate | High sensitivity allows for the measurement of low enzyme activities.[3][5] |
Experimental Protocols
The following protocols provide a framework for utilizing MESG to determine the activity of phosphate-generating enzymes. It is crucial to use phosphate-free labware and reagents to minimize background signal.[4]
General Protocol for Phosphate Quantification
This protocol can be used to create a standard curve for phosphate or to measure the phosphate concentration in a sample.
Reagents:
-
This compound (MESG) stock solution (e.g., 1 mM in a suitable buffer)
-
Purine Nucleoside Phosphorylase (PNP) (e.g., 1 U/mL)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate cofactors for the enzyme of interest)
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
Phosphate-free water
Procedure:
-
Prepare Phosphate Standards: Perform serial dilutions of the Phosphate Standard in phosphate-free water to generate a range of concentrations (e.g., 0-100 µM).
-
Prepare Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, MESG, and PNP. The final concentrations should be optimized, but typical ranges are 100-200 µM for MESG and 0.1-1 U/mL for PNP.
-
Initiate the Reaction: Add the phosphate standard or the sample containing an unknown phosphate concentration to the reaction mixture.
-
Incubate: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the color to develop.
-
Measure Absorbance: Read the absorbance at 360 nm.
-
Data Analysis: Subtract the absorbance of a blank (no phosphate) from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the phosphate concentration in the unknown samples.
Protocol for Measuring ATPase/GTPase Activity
This protocol is designed for the continuous monitoring of ATP or GTP hydrolysis.
Reagents:
-
All reagents from the general protocol.
-
Enzyme of interest (ATPase or GTPase)
-
ATP or GTP stock solution (ensure it is phosphate-free)
-
Cofactors as required by the enzyme (e.g., MgCl₂)
Procedure:
-
Prepare Reaction Mixture: In a temperature-controlled spectrophotometer cuvette or microplate well, combine the assay buffer, MESG, PNP, and any necessary cofactors.
-
Add Enzyme: Add the ATPase or GTPase to the reaction mixture.
-
Equilibrate: Allow the mixture to equilibrate to the desired temperature.
-
Initiate the Reaction: Start the reaction by adding ATP or GTP.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 360 nm over time.
-
Data Analysis: The rate of the reaction (V) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:
V (mol/min) = (ΔA₃₆₀ / Δt) / (Δε × l)
Where:
-
ΔA₃₆₀ is the change in absorbance at 360 nm
-
Δt is the change in time (in minutes)
-
Δε is the change in molar extinction coefficient (11,000 M⁻¹cm⁻¹)
-
l is the path length of the cuvette (in cm)
-
Mandatory Visualizations
Signaling and Reaction Pathways
Experimental Workflows
References
- 1. interchim.fr [interchim.fr]
- 2. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
The Role of Purine Nucleoside Phosphorylase: A Technical Guide to its Study Using MESG
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Purine Nucleoside Phosphorylase (PNP) in cellular metabolism and its significance as a therapeutic target. Central to this exploration is the use of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a chromogenic substrate that has revolutionized the study of PNP activity. This document provides a comprehensive overview of the PNP-MESG assay, including its core principles, detailed experimental protocols for kinetic analysis and inhibitor screening, and a compilation of key quantitative data. Furthermore, it delves into the signaling pathways influenced by PNP, offering a molecular basis for its importance in immunology and oncology.
Core Principles of the PNP-MESG Assay
Purine Nucleoside Phosphorylase (EC 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate.[1][2] The MESG-based assay provides a continuous, spectrophotometric method for measuring PNP activity.
The principle of the assay is based on the enzymatic cleavage of MESG by PNP in the presence of inorganic phosphate (Pi). This reaction yields ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant shift in its maximum absorbance wavelength from 330 nm (for MESG) to 360 nm.[3] The rate of increase in absorbance at 360 nm is directly proportional to the PNP activity. This assay is highly sensitive and can be used to quantify phosphate concentrations as low as 2 µM.[4]
Data Presentation: Kinetic and Inhibition Constants
The following tables summarize key quantitative data for human Purine Nucleoside Phosphorylase, providing a comparative overview of its substrate specificity and the potency of various inhibitors.
Table 1: Kinetic Parameters of Human Purine Nucleoside Phosphorylase for Various Substrates
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Inosine | 45 - 68 | Not consistently reported | 47 - 57 | [4] |
| Deoxyinosine | 13 - 20 (rat) | Not consistently reported | Not reported | [5] |
| Guanosine | ~40 | Not consistently reported | 28 | [4][6] |
| Deoxyguanosine | Not specified | Not specified | Not specified | [7] |
| MESG | Not specified | Not specified | Not specified | [8] |
Note: V_max_ values are often reported in various units and are dependent on enzyme concentration and purity, hence direct comparison can be challenging. k_cat_ values provide a more standardized measure of catalytic turnover.
Table 2: Inhibition Constants of Selected Inhibitors for Human Purine Nucleoside Phosphorylase
| Inhibitor | IC_50_ (nM) | K_i_ (pM) | Mechanism of Inhibition | Reference(s) |
| Forodesine (BCX-1777) | 0.48 - 1.57 | 56 | Transition-state analog | [9][10] |
| Immucillin-H | Not specified | 20 - 80 | Transition-state analog | [10] |
| 8-Aminoguanine | Not specified | Competitive | [6] | |
| Peldesine (BCX-34) | Not specified | Potent Inhibitor | [11] |
Note: IC_50_ values are dependent on substrate concentration, while K_i_ is an intrinsic measure of inhibitor potency.
Experimental Protocols
This section provides detailed methodologies for performing the PNP-MESG assay for both enzyme kinetics and inhibitor screening.
Materials and Reagents
-
Purified Human Purine Nucleoside Phosphorylase (PNP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Inorganic Phosphate (Pi) standard solution (e.g., KH₂PO₄)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other suitable buffer at optimal pH for the enzyme)
-
Substrates (Inosine, Guanosine, etc.)
-
Inhibitors
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm
Experimental Protocol for Determining PNP Kinetic Parameters (K_m_ and V_max_)
-
Prepare Reagent Solutions:
-
Prepare a stock solution of PNP in assay buffer.
-
Prepare a stock solution of MESG in assay buffer.
-
Prepare a range of substrate concentrations (e.g., 0.1x to 10x the expected K_m_) in assay buffer.
-
Prepare a fixed, saturating concentration of inorganic phosphate in assay buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
MESG solution (final concentration typically 100-200 µM)
-
Inorganic phosphate solution (final concentration typically 100-200 µM)
-
Varying concentrations of the substrate.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add a fixed amount of PNP enzyme to each well to start the reaction.
-
-
Monitor Absorbance:
-
Immediately begin reading the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.
-
Experimental Protocol for Determining IC_50_ and K_i_ of a PNP Inhibitor
-
Prepare Reagent Solutions:
-
Prepare stock solutions of PNP, MESG, inorganic phosphate, and a fixed concentration of substrate (typically at or near its K_m_ value) in assay buffer.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
MESG solution
-
Inorganic phosphate solution
-
Fixed concentration of substrate
-
Varying concentrations of the inhibitor.
-
-
Pre-incubate the plate at the desired temperature for 5-10 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add a fixed amount of PNP enzyme to each well.
-
-
Monitor Absorbance:
-
Monitor the absorbance at 360 nm as described for the kinetic assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50_ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the K_m_ of the substrate.
-
Mandatory Visualizations: Signaling Pathways and Workflows
PNP-MESG Enzymatic Reaction
Caption: Enzymatic conversion of MESG by PNP in the presence of phosphate.
Experimental Workflow for PNP Inhibition Assay
Caption: Step-by-step workflow for determining PNP inhibitor potency.
Signaling Pathway of PNP in T-Cell Development and Function
Caption: PNP's role in T-cell fate and immune modulation.
The Role of Purine Nucleoside Phosphorylase in Health and Disease
PNP plays a crucial housekeeping role in the purine salvage pathway, preventing the accumulation of potentially toxic nucleosides.[12] Genetic deficiency of PNP leads to a severe combined immunodeficiency (SCID) characterized by a profound T-cell lymphopenia, while B-cell function remains relatively normal.[5][13] This T-cell specific toxicity is a direct consequence of the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP).[12] Elevated intracellular levels of dGTP are cytotoxic to T-lymphocytes as it inhibits ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][13][14] This leads to an imbalance in the deoxynucleotide pool, ultimately triggering apoptosis in proliferating T-cells.[15][16]
The selective toxicity of dGTP towards T-cells has made PNP a compelling target for the development of inhibitors for the treatment of T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[17][18] Potent transition-state analog inhibitors, such as forodesine (BCX-1777) and immucillin-H, have been developed and have shown clinical activity.[7][9][10][19][20]
Interestingly, recent studies have also implicated PNP in the modulation of the innate immune system. The accumulation of guanosine following PNP inhibition can lead to the activation of Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR7, on immune cells.[21][22][23][24][25] This can result in an immune-activating effect, suggesting a potential role for PNP inhibitors as adjuvants in vaccines and cancer immunotherapy.
References
- 1. Reactome | PNP catalyzes the conversion of (deoxy)guanosine to guanine and (deoxy)ribose [reactome.org]
- 2. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of T-acute lymphoblastic leukemia cells by PNP inhibitor--BCX-1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 13. Purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Mechanisms of 2'-deoxyguanosine toxicity in mouse T-lymphoma cells with purine nucleoside phosphorylase deficiency and resistance to inhibition of ribonucleotide reductase by dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of purine-nucleoside phosphorylase-deficient T-lymphoma cells and secondary mutants with altered ribonucleotide reductase: genetic model for immunodeficiency disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purine nucleoside phosphorylase inhibition as a novel therapeutic approach for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Toll-Like Receptor Signaling in the Establishment and Function of the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
MESG: A Powerful Tool for In-Depth Enzyme Kinetics Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and biochemical research, a thorough understanding of enzyme kinetics is paramount. The ability to accurately measure enzyme activity and inhibition is crucial for identifying and characterizing novel therapeutic agents. Among the various techniques available, the MESG-based assay has emerged as a robust and versatile method for the continuous spectrophotometric analysis of a wide range of enzymes, particularly those that produce inorganic phosphate (Pi) or pyrophosphate (PPi) as a reaction product. This technical guide provides an in-depth exploration of the MESG (2-amino-6-mercapto-7-methylpurine riboside) assay, its underlying principles, detailed experimental protocols for key enzyme classes, and its application in drug development.
The MESG assay is a coupled enzyme assay that allows for the real-time monitoring of phosphate or pyrophosphate production. Its continuous nature offers a significant advantage over endpoint assays, enabling the detailed study of reaction kinetics, including the determination of key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibitor constants (Ki). This guide will delve into the practical application of the MESG assay for studying adenylation enzymes, ATPases, and GTPases, providing researchers with the necessary information to design, execute, and interpret their own kinetic experiments.
The Core Principle of the MESG Assay
The MESG assay is an indirect method that relies on a coupling enzyme, purine nucleoside phosphorylase (PNP). The fundamental principle involves the PNP-catalyzed phosphorolysis of MESG in the presence of inorganic phosphate. This reaction cleaves MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant shift in its maximum absorbance wavelength to 360 nm compared to the substrate, MESG.[1] This change in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate present in the reaction, allowing for the continuous monitoring of phosphate-generating enzymatic reactions.
For enzymes that produce pyrophosphate (PPi), such as adenylation enzymes, the MESG assay is further coupled with the enzyme inorganic pyrophosphatase. This enzyme first hydrolyzes PPi into two molecules of inorganic phosphate, which then enter the PNP-catalyzed reaction with MESG.[2] This elegant three-enzyme coupled system provides a powerful tool for studying a broad class of enzymes that play critical roles in cellular metabolism and signaling.
Principle of the coupled MESG enzymatic assay.
Applications in Drug Discovery and Enzyme Characterization
The MESG assay is a valuable tool in drug discovery for high-throughput screening (HTS) of enzyme inhibitors and for detailed mechanistic studies of lead compounds. Its continuous nature allows for the rapid determination of inhibitor potency (e.g., IC50 or Ki values) and the elucidation of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Data Presentation: Quantitative Analysis of Enzyme Kinetics
A key strength of the MESG assay is its ability to generate high-quality data for the determination of fundamental enzyme kinetic parameters. The continuous monitoring of product formation allows for the accurate measurement of initial reaction velocities at various substrate concentrations, which can then be fitted to the Michaelis-Menten equation to determine Km and Vmax.
Adenylation Enzymes
The following table summarizes the kinetic parameters for several adenylation enzymes determined using a hydroxamate-MESG coupled assay. This assay measures the pyrophosphate released during the adenylation reaction.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
| EntE | 2,3-Dihydroxybenzoate | 1.8 ± 0.2 | 105 ± 2 | 58.3 |
| Salicylic acid | 11.2 ± 1.1 | 78 ± 2 | 7.0 | |
| Benzoic acid | 1100 ± 100 | 102 ± 5 | 0.09 | |
| GrsA | D-Phenylalanine | 11.1 ± 1.1 | 147 ± 4 | 13.2 |
| FadD28 | Tetradecanoic acid | 1.1 ± 0.2 | 0.11 ± 0.01 | 0.10 |
Data adapted from a study on a continuous kinetic assay for adenylation enzyme activity and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the MESG assay. The following sections provide generalized protocols for studying different classes of enzymes. It is important to note that optimal conditions (e.g., pH, temperature, enzyme and substrate concentrations) should be determined empirically for each specific enzyme system.
General Considerations
-
Phosphate Contamination: The MESG assay is highly sensitive to contaminating inorganic phosphate. It is critical to use high-purity reagents and phosphate-free buffers and labware.
-
Reagent Stability: MESG solutions should be prepared fresh and stored on ice, protected from light, as MESG can be unstable at room temperature.
-
UV-Transparent Plates: Assays are typically performed in UV-transparent microplates to allow for accurate absorbance measurements at 360 nm.
Protocol 1: MESG Assay for ATPases and GTPases
This protocol is designed for enzymes that directly produce inorganic phosphate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
MESG Stock Solution: Prepare a 10 mM MESG stock solution in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
PNP Stock Solution: Prepare a 100 U/mL stock solution of purine nucleoside phosphorylase in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock solution of ATP or GTP in assay buffer.
-
Enzyme Stock Solution: Prepare a stock solution of the ATPase or GTPase of interest in a suitable buffer.
-
-
Assay Reaction Mixture:
-
In a microplate well, combine the assay buffer, MESG, and PNP to their final desired concentrations (e.g., 200 µM MESG, 1 U/mL PNP).
-
Add the enzyme to its final concentration.
-
The total reaction volume is typically 100-200 µL.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (ATP or GTP) at various concentrations.
-
Immediately begin monitoring the increase in absorbance at 360 nm over time using a microplate reader.
-
Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the slope of the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance to the concentration of product formed using the molar extinction coefficient of 2-amino-6-mercapto-7-methylpurine (typically ~11,000 M-1cm-1 at pH 7.6).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: MESG Assay for Adenylation Enzymes (Pyrophosphate-Producing)
This protocol is adapted for enzymes that produce pyrophosphate.
-
Reagent Preparation:
-
Follow the reagent preparation steps in Protocol 1, with the addition of:
-
Inorganic Pyrophosphatase Stock Solution: Prepare a 10 U/mL stock solution of inorganic pyrophosphatase in assay buffer.
-
-
Assay Reaction Mixture:
-
In a microplate well, combine the assay buffer, MESG, PNP, and inorganic pyrophosphatase to their final desired concentrations (e.g., 200 µM MESG, 1 U/mL PNP, 0.1 U/mL inorganic pyrophosphatase).
-
Add the adenylation enzyme to its final concentration.
-
Add the acceptor substrate (if applicable).
-
-
Initiation, Measurement, and Data Analysis:
-
Initiate the reaction by adding the primary substrate (e.g., ATP and the carboxylic acid substrate).
-
Follow the measurement and data analysis steps as described in Protocol 1.
-
Mandatory Visualizations
Generalized experimental workflow for MESG-based enzyme kinetic analysis.
Conclusion
The MESG assay represents a powerful and versatile platform for the detailed investigation of enzyme kinetics. Its continuous, spectrophotometric nature facilitates high-throughput screening of inhibitors and provides high-quality data for the determination of key kinetic parameters. For researchers in academia and the pharmaceutical industry, mastering the MESG assay opens the door to a deeper understanding of enzyme function and the accelerated discovery of novel therapeutics. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively leverage the MESG assay to advance their research and drug development programs.
References
A Preliminary Investigation of 7-Methyl-6-thioguanosine in Enzymatic Assays: A Technical Guide
Abstract
7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate pivotal for the continuous spectrophotometric determination of inorganic phosphate (Pi) in a multitude of enzymatic reactions. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of MESG in enzymatic assays. Detailed protocols for the direct measurement of inorganic phosphate and for coupled assays involving phosphate-generating enzymes such as ATPases and phosphatases are presented. Furthermore, this guide includes a summary of the synthesis of MESG, key kinetic parameters, and a discussion on the limitations and potential interferences in MESG-based assays, tailored for researchers, scientists, and drug development professionals.
Introduction
The quantification of inorganic phosphate is fundamental to the study of a vast array of enzymes, including ATPases, GTPases, and phosphatases, which play critical roles in cellular signaling, energy metabolism, and other physiological processes. Traditional methods for phosphate detection are often discontinuous, labor-intensive, or involve hazardous radioactive materials. The advent of this compound (MESG) as a chromogenic substrate has revolutionized the field by enabling a simple and continuous spectrophotometric assay for inorganic phosphate.
This guide serves as a comprehensive resource for the preliminary investigation and application of MESG in enzymatic assays. It consolidates essential data, provides detailed experimental frameworks, and offers visual representations of the underlying biochemical pathways and workflows.
Principle of the MESG-Based Assay
The MESG assay for inorganic phosphate is based on a coupled enzymatic reaction. In the presence of inorganic phosphate (Pi), the enzyme Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MESG). This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine.[1][2] The product, 7-methyl-6-thioguanine, exhibits a significant increase in absorbance at a wavelength of 360 nm compared to the substrate, MESG.[1][2][3][4] This change in absorbance is directly proportional to the concentration of inorganic phosphate in the sample, allowing for its real-time quantification.
The reaction can be summarized as follows:
This compound + Pi --PNP--> 7-Methyl-6-thioguanine + Ribose-1-phosphate
This primary reaction can be coupled to any enzymatic reaction that produces inorganic phosphate, making it a versatile tool for enzyme kinetics studies.
References
Methodological & Application
Application Notes and Protocols: 7-Methyl-6-thioguanosine Assay for ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a critical class of enzymes that harness the energy stored in adenosine triphosphate (ATP) to drive various cellular processes. The activity of these enzymes is a key indicator of cellular energy metabolism and is a target for numerous drug discovery programs. The 7-Methyl-6-thioguanosine (MESG) based assay provides a continuous, spectrophotometric method for measuring ATPase activity by quantifying the release of inorganic phosphate (Pi).
This assay relies on a coupled enzyme system. First, the ATPase of interest hydrolyzes ATP, producing ADP and inorganic phosphate (Pi). Subsequently, in the presence of purine nucleoside phosphorylase (PNP), the released Pi reacts with this compound (MESG) to yield ribose-1-phosphate and 7-methyl-6-thioguanine.[1][2][3] The enzymatic conversion of MESG to 7-methyl-6-thioguanine results in a detectable shift in the maximum absorbance of light from 330 nm to 360 nm.[3] This change in absorbance is directly proportional to the amount of Pi generated and thus to the ATPase activity.
Principle of the Assay
The this compound (MESG) assay for ATPase activity is a two-step enzymatic reaction:
-
ATPase Reaction: The ATPase enzyme being studied catalyzes the hydrolysis of ATP, which results in the production of ADP and inorganic phosphate (Pi).
-
Detection Reaction: The purine nucleoside phosphorylase (PNP) enzyme utilizes the inorganic phosphate generated in the first step to convert the substrate this compound (MESG) into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine (7-methyl-6-thioguanine).[3]
This conversion leads to a change in absorbance, which can be monitored over time to determine the rate of the ATPase reaction.
Signaling Pathway Diagram
Caption: Biochemical pathway of the MESG-based ATPase assay.
Experimental Protocols
This protocol provides a general framework for performing the this compound assay. Optimal conditions may vary depending on the specific ATPase being investigated and should be determined empirically.
1. Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer with a pH between 6.5 and 8.5, ensuring it is free of contaminating inorganic phosphate. A common choice is a Tris-based buffer.
-
MESG Stock Solution: Prepare a 1 mM stock solution of this compound (MESG) by dissolving it in an appropriate solvent like DMSO or dH2O.[3][4] Note that extensive mixing may be required to fully dissolve the MESG.[5] Store aliquots at -20°C.
-
PNP Stock Solution: Reconstitute purine nucleoside phosphorylase (PNP) in dH2O to a stock concentration of 100 U/mL.[3] This solution can be stored at 4°C.
-
ATP Stock Solution: Prepare a 1 mM stock solution of ATP in dH2O.
-
ATPase Enzyme: Prepare the ATPase enzyme to be tested in a compatible buffer.
-
Phosphate Standard: A phosphate standard solution is required for generating a standard curve to quantify the amount of Pi produced.
2. Assay Procedure
-
Prepare the Reaction Mix: In a microplate well or cuvette, combine the assay buffer, MESG solution, and PNP solution.
-
Add ATPase and ATP: Add the ATPase enzyme to the reaction mix, followed by the addition of ATP to initiate the reaction. The final concentrations of the components will need to be optimized.
-
Incubation: Incubate the reaction mixture at a constant temperature, typically 25°C or 37°C.[1]
-
Data Acquisition: Continuously monitor the increase in absorbance at 360 nm using a spectrophotometer or microplate reader.[2][3]
Experimental Workflow
Caption: General workflow for the MESG ATPase assay.
Data Presentation
The following table summarizes key quantitative parameters for the this compound assay for ATPase activity.
| Parameter | Value | Reference |
| Substrate | This compound (MESG) | [1][2] |
| Coupling Enzyme | Purine Nucleoside Phosphorylase (PNP) | [3][6] |
| Analyte | Inorganic Phosphate (Pi) | [2] |
| MESG Absorbance Max | 330 nm | [3][6] |
| Product Absorbance Max | 355-360 nm | [2][6] |
| Assay pH Range | 6.5 - 8.5 | [5] |
| Assay Sensitivity | 2 - 150 µM Pi | [5] |
Applications in Drug Development
The this compound assay is a valuable tool in drug development for several reasons:
-
High-Throughput Screening: The continuous and spectrophotometric nature of the assay makes it amenable to high-throughput screening of compound libraries to identify potential ATPase inhibitors or activators.
-
Enzyme Kinetics: This assay can be used to determine key kinetic parameters of ATPase enzymes, such as Km and Vmax, and to study the mechanism of action of inhibitors.
-
Compound Characterization: It allows for the detailed characterization of the potency and efficacy of lead compounds targeting ATPases.
Conclusion
The this compound based assay is a robust and versatile method for the continuous monitoring of ATPase activity. Its sensitivity and adaptability make it a powerful tool for basic research and drug discovery applications. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Measuring GTPase Activation Using the MESG Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine triphosphate-binding proteins (GTPases) are a superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes. These processes include signal transduction, cell proliferation and differentiation, cytoskeleton modulation, and intracellular trafficking. The functional state of a GTPase is determined by its bound nucleotide: it is in an "active" state when bound to guanosine triphosphate (GTP) and in an "inactive" state when bound to guanosine diphosphate (GDP). The transition from the active to the inactive state is accomplished through the intrinsic or GTPase-activating protein (GAP)-stimulated hydrolysis of GTP to GDP and inorganic phosphate (Pi).
Dysregulation of GTPase activity is implicated in numerous diseases, including cancer and developmental disorders. Consequently, the accurate measurement of GTPase activation is crucial for both basic research and drug discovery efforts aimed at targeting these critical signaling molecules. One common and reliable method for quantifying GTPase activity in vitro is the MESG-based assay.
This document provides detailed application notes and protocols for measuring GTPase activation by quantifying GTP hydrolysis using a 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)-based colorimetric assay. This assay is a variation of the malachite green assay and offers a sensitive, continuous, and high-throughput compatible method to determine the rate of inorganic phosphate release.[1][2][3]
Principle of the MESG Assay
The MESG assay is an enzyme-coupled colorimetric assay that measures the amount of inorganic phosphate (Pi) released during an enzymatic reaction, such as GTP hydrolysis by a GTPase. The assay system contains MESG, a substrate for purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG, yielding ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. This product results in a spectrophotometric shift in absorbance to 360 nm. The rate of this absorbance change is directly proportional to the amount of Pi produced and thus to the GTPase activity.
Signaling Pathway: The GTPase Cycle
GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, thereby activating the GTPase. GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolytic activity of the GTPase, leading to its inactivation.
References
Application Note: A Continuous Spectrophotometric Assay for Protein Phosphatase Activity using 7-Methyl-6-thioguanosine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein phosphatases are critical enzymes that counteract the activity of protein kinases, playing a pivotal role in regulating a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. This application note describes a continuous, non-radioactive spectrophotometric assay for measuring protein phosphatase activity. The assay is based on the detection of inorganic phosphate (Pi) released from a phosphosubstrate, using a coupled enzymatic reaction involving 7-Methyl-6-thioguanosine (MESG) and purine nucleoside phosphorylase (PNP). This method offers a sensitive and convenient alternative to traditional endpoint assays, suitable for enzyme kinetics, inhibitor screening, and high-throughput applications.
Introduction
Reversible protein phosphorylation, orchestrated by the opposing actions of protein kinases and phosphatases, is a fundamental mechanism for controlling cellular signaling.[1][2] Protein phosphatases catalyze the hydrolysis of phosphate groups from serine, threonine, or tyrosine residues.[1] Their activity is essential for modulating signal transduction pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1][2][3][4]
Traditional methods for measuring phosphatase activity, such as those using radiolabeled substrates or endpoint colorimetric detection with malachite green, often suffer from drawbacks including the handling of hazardous materials, lack of real-time data, and interference from assay components.[5][6] The assay described here overcomes these limitations by employing a coupled enzyme system for the continuous monitoring of phosphate release.
The assay principle relies on two sequential enzymatic reactions. First, the protein phosphatase of interest dephosphorylates its specific substrate, releasing inorganic phosphate (Pi). Subsequently, in the presence of this released Pi, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MESG).[5][7][8] This reaction converts MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, a product with a distinct absorbance maximum at 360 nm.[1][2][9][10][11] The rate of increase in absorbance at 360 nm is directly proportional to the rate of phosphate release by the phosphatase, allowing for continuous kinetic measurements.[7][8]
This application note provides a detailed protocol for assaying the activity of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway, using a specific phosphopeptide substrate.[5][9]
Assay Principle and Signaling Pathway
The enzymatic cascade for the detection of protein phosphatase activity is illustrated below. The phosphatase (e.g., PTP1B) first acts on a phosphosubstrate, releasing inorganic phosphate. This phosphate is then utilized by the coupling enzyme, PNP, to convert the chromogenic substrate MESG into a product that can be monitored spectrophotometrically.
Caption: Coupled enzyme reaction for continuous monitoring of phosphatase activity.
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates the downstream signaling cascade, which includes the PI3K/Akt pathway.[5][9] This role makes PTP1B a significant therapeutic target for type 2 diabetes and obesity.
Caption: Simplified PTP1B signaling pathway in insulin regulation.
Experimental Protocol
This protocol is optimized for measuring the activity of recombinant human PTP1B using a synthetic phosphopeptide substrate in a 96-well microplate format.
Materials and Reagents
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).
-
Phosphopeptide Substrate: DADEpYLIPQQG (phosphorylated on tyrosine).
-
This compound (MESG): Substrate for PNP.
-
Purine Nucleoside Phosphorylase (PNP): Coupling enzyme.
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 125 mM NaCl, 1 mM EDTA, pH 7.0.
-
Phosphate Standard: 1 mM KH₂PO₄ solution for standard curve.
-
PTP1B Inhibitor (Optional): e.g., Suramin.
-
Equipment: UV-visible microplate reader capable of reading absorbance at 360 nm, 96-well UV-transparent microplates.
Reagent Preparation
-
Assay Buffer (1x): Prepare a stock solution of the buffer components and adjust the pH to 7.0. Ensure the buffer is free of contaminating inorganic phosphate.
-
PTP1B Enzyme Stock: Reconstitute or dilute the PTP1B enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Phosphopeptide Substrate Stock (10 mM): Dissolve the phosphopeptide in sterile, deionized water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
MESG Stock (10 mM): Dissolve MESG in DMSO to a final concentration of 10 mM.[12] Store in small aliquots at -20°C, protected from light.
-
PNP Stock (100 U/mL): Reconstitute lyophilized PNP in assay buffer to a concentration of 100 U/mL.[13] Store at 4°C for short-term use or aliquot and store at -20°C.
-
Phosphate Standard Curve Solutions: Prepare a series of dilutions from the 1 mM KH₂PO₄ stock solution in assay buffer to generate standards ranging from 0 µM to 100 µM.
Assay Workflow
The following diagram outlines the key steps for setting up the protein phosphatase assay.
Caption: General workflow for the MESG-based protein phosphatase assay.
Detailed Assay Protocol
Perform all additions in a 96-well UV-transparent microplate. The final reaction volume is 100 µL.
-
Phosphate Standard Curve:
-
To separate wells, add 50 µL of each phosphate standard dilution (0 to 100 µM).
-
Add 50 µL of a solution containing assay buffer, 200 µM MESG, and 1 U/mL PNP.
-
Incubate for 30 minutes at room temperature and measure the endpoint absorbance at 360 nm.
-
-
Phosphatase Reaction Setup:
-
Prepare a "Reaction Master Mix" for the required number of wells. For each 50 µL of Master Mix, combine:
-
Assay Buffer
-
MESG (to a final concentration of 200 µM)
-
PNP (to a final concentration of 1 U/mL)
-
-
Add 50 µL of the Reaction Master Mix to each experimental well.
-
Add 25 µL of assay buffer to the "No Enzyme" control wells.
-
For inhibitor studies, add 10 µL of the inhibitor solution to the desired wells and 10 µL of vehicle (e.g., DMSO) to the control wells.
-
Add 25 µL of diluted PTP1B enzyme (e.g., 100 nM final concentration) to all wells except the "No Enzyme" controls.
-
Mix gently and pre-incubate the plate for 5-10 minutes at room temperature to allow any contaminating phosphate in the enzyme solution to be consumed.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 25 µL of the phosphopeptide substrate (e.g., 400 µM to achieve a final concentration of 100 µM).
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 360 nm every 30-60 seconds for 15-30 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance at 360 nm versus the concentration of phosphate (µM). Perform a linear regression to obtain the slope (Absorbance/µM Pi).
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (Absorbance vs. Time). The rate is the slope of this line (mAbs/min).
-
Convert Rate to Phosphate Release: Use the slope from the standard curve to convert the rate of absorbance change to the rate of phosphate production:
-
Rate (µM Pi/min) = (V₀ in mAbs/min) / (Slope of standard curve in Abs/µM)
-
-
Calculate Specific Activity:
-
Specific Activity (nmol/min/mg) = [Rate (µM/min) * Reaction Volume (L) * 10⁹ nmol/mol] / [Enzyme amount (mg)]
-
-
Inhibitor Analysis: Calculate the percent inhibition:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Data Presentation
The results of a typical PTP1B inhibition experiment are summarized below. The data shows the effect of a known PTP1B inhibitor, Suramin, on the enzyme's activity.
| Condition | PTP1B (nM) | Suramin (µM) | Initial Rate (mAbs/min) | Rate of Pi Release (µM/min) | % Inhibition |
| No Enzyme Control | 0 | 0 | 0.5 | ~0 | N/A |
| PTP1B (No Inhibitor) | 25 | 0 | 15.2 | 1.38 | 0% |
| PTP1B + Inhibitor | 25 | 10 | 8.1 | 0.74 | 46.4% |
| PTP1B + Inhibitor | 25 | 50 | 2.3 | 0.21 | 84.8% |
Note: Data are hypothetical and for illustrative purposes. The rate of Pi release was calculated assuming a standard curve slope of 11.0 Abs/mM Pi (or 0.011 Abs/µM Pi).
Conclusion
The continuous spectrophotometric assay using this compound provides a robust, sensitive, and efficient method for characterizing protein phosphatase activity. Its compatibility with a microplate format makes it ideal for high-throughput screening of potential inhibitors and for detailed kinetic analysis of enzyme function. By applying this protocol to specific phosphatases like PTP1B, researchers can gain valuable insights into their regulatory mechanisms and accelerate the discovery of novel therapeutics.
References
- 1. Protein Phosphatase: Overview & Applications [excedr.com]
- 2. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Signal transduction : Protein Kinase and Phosphatase | PPTX [slideshare.net]
- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PTP1B Assay Kit, Colorimetric | Sigma-Aldrich [sigmaaldrich.com]
- 12. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for a Continuous Spectrophotometric Kinase Assay Using MESG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, making them prominent targets for drug discovery. A robust and continuous assay is essential for high-throughput screening (HTS) of kinase inhibitors and for detailed kinetic characterization. This document provides detailed application notes and protocols for a continuous spectrophotometric kinase assay that couples the kinase reaction to the purine nucleoside phosphorylase (PNP) and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) system. This assay format offers a sensitive and real-time method to measure kinase activity by detecting the production of inorganic phosphate.
The assay is based on a coupled-enzyme system. The kinase of interest first catalyzes the transfer of a phosphate group from ATP to a substrate, producing a phosphorylated product and ADP. A phosphatase is then used to hydrolyze the phosphate group from the phosphorylated substrate, releasing inorganic phosphate (Pi). This released Pi is then utilized by purine nucleoside phosphorylase (PNP) to convert MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The enzymatic conversion of MESG results in a spectrophotometric shift in maximum absorbance to 360 nm, allowing for the continuous monitoring of kinase activity.
Principle of the Assay
The continuous spectrophotometric kinase assay using MESG is a coupled three-enzyme system that indirectly measures the activity of a protein kinase.
-
Kinase Reaction: The protein kinase of interest transfers the gamma-phosphate from ATP to a specific substrate (peptide or protein).
-
Phosphatase Reaction: A phosphatase, specific for the phosphorylated substrate, hydrolyzes the phosphate group, releasing inorganic phosphate (Pi).
-
Detection Reaction: The released inorganic phosphate is utilized by purine nucleoside phosphorylase (PNP) to catalyze the phosphorolysis of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG). This reaction produces ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which has a strong absorbance at 360 nm.
The rate of increase in absorbance at 360 nm is directly proportional to the rate of phosphate release, and thus to the kinase activity, provided that the coupling enzymes (phosphatase and PNP) are not rate-limiting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway and the general experimental workflow for the continuous spectrophotometric kinase assay using MESG.
Application Notes and Protocols for High-Throughput Screening of Methyltransferase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyltransferases (MTs) are a critical class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. This modification is a key regulator of numerous cellular processes, and the dysregulation of MT activity is implicated in a wide range of diseases, most notably cancer. Consequently, MTs have emerged as a compelling therapeutic target class for drug discovery.
High-throughput screening (HTS) is an essential methodology for identifying novel small-molecule inhibitors of MTs from large compound libraries. A variety of HTS assays have been developed, most of which rely on the detection of the universal methyltransferase reaction product, S-adenosylhomocysteine (SAH).
This document details a hypothetical HTS assay for the discovery of MT inhibitors utilizing a coupled enzymatic system that results in the generation of inorganic phosphate (Pi), which is then detected using 7-Methyl-6-thioguanosine (MESG). It is important to note that MESG is a well-established chromogenic substrate for purine nucleoside phosphorylase (PNP) used to quantify inorganic phosphate; however, its application in a standard methyltransferase assay is not conventional as typical MT reactions do not produce inorganic phosphate. The protocol described herein is based on a hypothetical enzymatic cascade that links MT activity to phosphate production, providing a framework for how such an assay could be designed. For completeness, a protocol for a widely accepted fluorescence-based SAH detection assay is also provided.
Section 1: Assay Principles and Signaling Pathways
The Role of METTL3 in Cancer
Methyltransferase-like 3 (METTL3) is the primary catalytic subunit of the N6-methyladenosine (m6A) RNA methyltransferase complex. The m6A modification is the most abundant internal modification on eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, and translation. Overexpression and dysregulation of METTL3 have been linked to the progression of various cancers, including acute myeloid leukemia (AML), by promoting the translation of key oncogenic transcripts. Inhibition of METTL3 has been shown to reduce cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[1][2]
Caption: METTL3-mediated m6A methylation pathway in cancer.
Hypothetical Phosphate-Producing Coupled Assay Principle
This assay is designed for a generic SAM-dependent methyltransferase (MT). The core principle is the enzymatic conversion of the reaction product, SAH, through a multi-step cascade into inorganic phosphate (Pi). This Pi is then quantified using a detection system comprising Purine Nucleoside Phosphorylase (PNP) and its chromogenic substrate, this compound (MESG). In the presence of Pi, PNP catalyzes the phosphorolysis of MESG into 7-methyl-6-thioguanine and ribose-1-phosphate. This conversion results in a spectrophotometrically detectable increase in absorbance at 360 nm. An inhibitor of the MT will reduce the production of SAH, thereby decreasing the amount of Pi generated and leading to a lower absorbance signal.
References
Application Notes and Protocols for MESG-Based Coupled Enzyme Assay for Inorganic Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of inorganic phosphate (Pi) is fundamental in studying the kinetics of phosphate-releasing enzymes such as ATPases, GTPases, and phosphatases. These enzymes play critical roles in cellular signaling, energy metabolism, and numerous other biological processes. The MESG-based coupled enzyme assay provides a continuous, spectrophotometric method for the real-time measurement of inorganic phosphate. This assay is a sensitive and convenient alternative to more cumbersome methods like those involving radioactive isotopes or malachite green, which often require harsh acidic conditions and have limitations with certain buffers and reducing agents.
This application note provides a detailed protocol for utilizing the MESG (2-amino-6-mercapto-7-methylpurine riboside) based assay to quantify inorganic phosphate and to characterize the activity of Pi-generating enzymes.
Assay Principle
The MESG-based assay relies on the enzymatic activity of purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.[1][2][3][4][5][6][7][8] This reaction leads to a shift in the maximum absorbance of the substrate from 330 nm to 360 nm for the product.[4][9] The increase in absorbance at 360 nm is directly proportional to the concentration of inorganic phosphate produced in the reaction. By coupling this reaction to an enzyme that generates phosphate, the kinetics of the target enzyme can be monitored continuously.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the MESG-based inorganic phosphate assay gathered from various sources.
| Parameter | Value | Notes |
| Wavelength for Detection | 360 nm | This is the absorbance maximum of the product, 2-amino-6-mercapto-7-methylpurine.[1][2][3][4][9] |
| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | At pH 7.6.[1][2][3][8] |
| Assay pH Range | 6.5 - 8.5 | The assay can be performed within this pH range with appropriate controls.[1][2][3][4][5][7][8] |
| Sensitivity Range | 2 µM - 150 µM of Pi | The assay can reliably quantify phosphate concentrations in this range.[1][2][3][4] Some kits claim sensitivity down to 0.2 µM.[5][7] |
| Michaelis-Menten Constants (Km) for PNP | Km (MESG) = 70 µM; Km (Pi) = 26 µM | These values are for the purine nucleoside phosphorylase enzyme.[1] |
| Catalytic Rate Constant (kcat) for PNP | 40 s⁻¹ | At 25°C.[1] |
Experimental Protocols
Materials and Reagents
-
MESG (2-amino-6-mercapto-7-methylpurine riboside)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
Enzyme of interest (e.g., ATPase, GTPase)
-
Substrate for the enzyme of interest (e.g., ATP, GTP)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 360 nm
Note: It is crucial to use phosphate-free water and labware to avoid background contamination.
Protocol 1: Generation of a Phosphate Standard Curve
-
Prepare a series of phosphate standards: Dilute the 1 mM phosphate standard with the assay buffer to prepare a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Prepare the reaction mixture: For each well of a 96-well plate, prepare a reaction mixture containing MESG and PNP in the assay buffer. The final concentrations should typically be around 200 µM MESG and 1 U/mL PNP.
-
Add phosphate standards: To individual wells, add a defined volume of each phosphate standard.
-
Incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (e.g., 30 minutes).
-
Measure absorbance: Read the absorbance at 360 nm.
-
Plot the standard curve: Subtract the absorbance of the blank (0 µM phosphate) from all other readings. Plot the corrected absorbance values against the corresponding phosphate concentrations. This curve will be used to determine the amount of phosphate generated in the enzyme activity assay.
Protocol 2: Measuring Enzyme Activity
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, MESG, and PNP at the desired concentrations.
-
Add the enzyme of interest: Add the enzyme to be assayed to the wells. It is advisable to test a range of enzyme concentrations to find a condition that results in a linear rate of phosphate release.
-
Equilibrate: Incubate the plate at the desired reaction temperature for a few minutes to ensure temperature equilibration.
-
Initiate the reaction: Start the reaction by adding the substrate (e.g., ATP for an ATPase).
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 360 nm over time. Readings can be taken every 30-60 seconds for a period of 10-30 minutes.
-
Calculate the rate of reaction: Determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance to the rate of phosphate production using the standard curve generated in Protocol 1.
Application in Drug Development: Inhibitor Screening
The MESG-based assay is well-suited for high-throughput screening (HTS) of enzyme inhibitors. The continuous nature of the assay allows for the rapid determination of inhibitor potency (e.g., IC₅₀ values).
Protocol 3: Enzyme Inhibition Assay
-
Prepare reaction mixtures with inhibitor: In a 96-well plate, set up reaction mixtures as described in Protocol 2, but also include varying concentrations of the test inhibitor. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubate: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding to occur.
-
Initiate and monitor the reaction: Start the reaction by adding the substrate and monitor the absorbance at 360 nm as previously described.
-
Determine IC₅₀: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Signaling Pathway Context: GTPase Activity in Cell Signaling
GTPases are a large family of hydrolase enzymes that bind to and hydrolyze guanosine triphosphate (GTP). They act as molecular switches in many critical cellular processes. The "on" state is the GTP-bound form, and the "off" state is the GDP-bound form. The intrinsic rate of GTP hydrolysis is often slow and is accelerated by GTPase-activating proteins (GAPs). The MESG assay can be used to study the kinetics of GTP hydrolysis and the effect of regulatory proteins like GAPs.
Conclusion
The MESG-based coupled enzyme assay is a powerful tool for the continuous and sensitive measurement of inorganic phosphate. Its application extends from basic enzymology to high-throughput screening in drug discovery. The protocols and data provided herein offer a comprehensive guide for researchers to effectively implement this assay in their studies of phosphate-releasing enzymes.
References
- 1. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 6. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. MESG Phosphate Assay Kit,21659 [cmscorp.co.kr]
- 9. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Purine Nucleoside Phosphorylase (PNP) Activity using MESG
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate.[1] This pathway is vital for the recycling of purine bases for nucleotide synthesis, particularly in tissues with limited de novo synthesis capabilities. PNP deficiency in humans leads to a severe T-cell immunodeficiency, underscoring its importance in lymphocyte function. Consequently, PNP is a significant therapeutic target for T-cell-mediated autoimmune diseases and certain cancers.[1]
A widely used method for determining PNP activity is a continuous spectrophotometric assay utilizing the chromogenic substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).[2] In the presence of inorganic phosphate (Pi), PNP catalyzes the phosphorolysis of MESG to ribose-1-phosphate and the purine base 2-amino-6-mercapto-7-methylpurine.[3][4] This reaction leads to a significant shift in the maximum absorbance of light from 330 nm to 360 nm.[3][5] The rate of the increase in absorbance at 360 nm is directly proportional to the PNP activity. This assay is highly sensitive, continuous, and suitable for high-throughput screening of PNP inhibitors.[2]
Principle of the MESG-based PNP Activity Assay
The assay is based on the enzymatic conversion of MESG by PNP in the presence of inorganic phosphate. The reaction scheme is as follows:
MESG + Phosphate ⇌ 2-amino-6-mercapto-7-methylpurine + Ribose-1-phosphate
The product, 2-amino-6-mercapto-7-methylpurine, exhibits a strong absorbance at 360 nm, whereas the substrate, MESG, has a maximal absorbance at 330 nm.[5] By monitoring the increase in absorbance at 360 nm over time, the rate of the PNP-catalyzed reaction can be determined.
Data Presentation
Table 1: Kinetic Parameters of Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)
| Substrate | KM (µM) | kcat (s⁻¹) | VMax (U/mg) | kcat/KM (M⁻¹s⁻¹) |
| Inosine | 17 | 1.2 | 2.2 | 7.0 x 10⁴ |
| MESG | 131 | 2.4 | 4.4 | 1.8 x 10⁴ |
| Data obtained from studies on recombinant PfPNP[6] |
Table 2: Typical Reagent Concentrations for PNP Activity Assay
| Reagent | Working Concentration |
| MESG | 50 - 200 µM |
| Potassium Phosphate (KH₂PO₄) | 50 - 200 µM |
| Tris Buffer (pH 7.5) | 50 mM |
| Purified PNP or Cell Lysate | Variable |
Experimental Protocols
I. Preparation of Reagents
1. PNP Assay Buffer (50 mM Tris-HCl, pH 7.5):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
2. 10 mM MESG Stock Solution:
-
Dissolve 3.13 g of MESG in 1 mL of deionized water. Note: MESG may require gentle warming and vortexing to dissolve completely.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. 10 mM Potassium Phosphate (KH₂PO₄) Stock Solution:
-
Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water.
-
Store at 4°C.
4. Sample Preparation (Cell or Tissue Lysate):
-
For cultured cells: Harvest 1-5 x 10⁶ cells and wash with cold PBS. Resuspend the cell pellet in 150-300 µL of cold PNP Assay Buffer containing a protease inhibitor cocktail. Disrupt the cells by sonication or repeated pipetting.
-
For tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer with a protease inhibitor cocktail using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (clarified lysate) and keep it on ice for immediate use or store at -80°C in aliquots.
II. PNP Activity Assay Protocol (96-well plate format)
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing:
-
PNP Assay Buffer (to make up the final volume)
-
10 µL of 10 mM MESG stock solution (final concentration: 200 µM)
-
10 µL of 10 mM KH₂PO₄ stock solution (final concentration: 200 µM)
-
Note: The final volume of the reaction is typically 200 µL.
-
-
Set up the Plate:
-
Sample Wells: Add 2-50 µL of the clarified cell/tissue lysate to the wells of a UV-transparent 96-well plate.
-
Positive Control: Add a known amount of purified PNP enzyme.
-
Background Control: Add the same volume of PNP Assay Buffer without the sample lysate. This will account for any non-enzymatic degradation of MESG.
-
Adjust the volume in all wells to 100 µL with PNP Assay Buffer.
-
-
Initiate the Reaction: Add 100 µL of the Reaction Mix to each well.
-
Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 360 nm.
-
Measure the absorbance in kinetic mode at room temperature (or 37°C) for at least 30 minutes, taking readings every 30-60 seconds.
-
III. Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the absorbance at 360 nm versus time for each sample.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs₃₆₀/minute). This is the reaction rate.
-
Subtract the rate of the background control from the rate of the samples.
-
-
Calculate PNP Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for 2-amino-6-mercapto-7-methylpurine at 360 nm and pH 7.5 is approximately 11,000 M⁻¹cm⁻¹.
-
PNP Activity (µmol/min/mL) = (ΔAbs₃₆₀/min) / (ε * l) * 10⁶
-
Where l is the path length of the sample in cm.
-
-
The specific activity can be expressed as units per mg of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
-
Mandatory Visualizations
Caption: Principle of the MESG-based assay for PNP activity.
Caption: Experimental workflow for the PNP activity assay.
References
- 1. Transistor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Probing the mechanism of purine nucleoside phosphorylase by steady-state kinetic studies and ligand binding characterization determined by fluorimetric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Measuring Phosphate Release from Non-ribosomal Peptide Synthetases with MESG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of bioactive peptides with diverse therapeutic applications, including antibiotics, immunosuppressants, and anticancer agents. The adenylation (A) domain is a critical component of each NRPS module, responsible for the selection and activation of a specific amino acid substrate. This activation proceeds via an ATP-dependent formation of an aminoacyl-adenylate intermediate, with the concomitant release of pyrophosphate (PPi). The ability to accurately measure the activity of the A-domain is crucial for understanding NRPS function, screening for novel substrates, and developing enzyme inhibitors.
This document provides detailed application notes and protocols for a robust and continuous spectrophotometric assay to measure the activity of NRPS A-domains by quantifying phosphate release using the 7-methylthioguanosine (MESG) reporter system. In this coupled enzyme assay, the PPi released by the A-domain is hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. This Pi is then utilized by purine nucleoside phosphorylase (PNP) to convert MESG into 7-methylthioguanine, resulting in a detectable increase in absorbance at 360 nm.[1][2] This method offers a non-radioactive and high-throughput alternative to traditional assays.[1][2]
Principle of the MESG-Based Assay for NRPS Activity
The MESG-based assay for measuring NRPS A-domain activity is a coupled enzymatic reaction that allows for the continuous monitoring of pyrophosphate (PPi) release. The overall process can be broken down into three key steps:
-
Adenylation Reaction: The NRPS A-domain selects its cognate amino acid substrate and catalyzes its activation by ATP, forming an aminoacyl-adenylate intermediate and releasing PPi.
-
Pyrophosphate Hydrolysis: Inorganic pyrophosphatase (IPPase) hydrolyzes the released PPi into two molecules of inorganic phosphate (Pi).
-
Signal Generation: Purine nucleoside phosphorylase (PNP) utilizes the generated Pi to catalyze the phosphorolysis of 7-methylthioguanosine (MESG) to ribose-1-phosphate and 7-methylthioguanine. The formation of 7-methylthioguanine leads to an increase in absorbance at 360 nm, which is directly proportional to the amount of PPi released.
This continuous assay format is particularly advantageous for kinetic studies, allowing for the determination of key enzymatic parameters such as Km and kcat.
Data Presentation: Kinetic Parameters of NRPS Adenylation Domains
The following table summarizes experimentally determined kinetic parameters for various NRPS A-domains using a MESG-based hydroxylamine-coupled assay. In this assay variant, hydroxylamine acts as a surrogate acceptor for the activated amino acid, promoting the forward reaction.[3]
| Enzyme | Substrate | kcat (min-1) | KM (µM) | kcat/KM (min-1µM-1) |
| EntE | 2,3-DHB | 21.4 ± 0.6 | 0.37 ± 0.03 | 58.3 ± 5.3 |
| Salicylic Acid | 1.05 ± 0.03 | 7.6 ± 0.7 | 0.14 ± 0.01 | |
| Benzoic Acid | 0.23 ± 0.01 | ND | ND | |
| VibE | 2,3-DHB | 1.05 ± 0.03 | 0.46 ± 0.01 | 2.3 ± 0.1 |
| Salicylic Acid | 1.05 ± 0.03 | 138 ± 1 | 0.0076 ± 0.0001 | |
| BasE | 2,3-DHB | 0.98 ± 0.03 | ND | ND |
| Salicylic Acid | 13.6 ± 0.4 | 3.5 ± 0.6 | 3.9 ± 0.7 | |
| MbtA | Salicylic Acid | 0.283 ± 0.001 | 0.31 ± 0.01 | 0.91 ± 0.03 |
| GrsA-APhe | D-Phenylalanine | 283.9 ± 8.2 | 69.4 ± 7.4 | 4.1 ± 0.5 |
| GrsA-AT | D-Phenylalanine | 93.9 ± 4.6 | 99.7 ± 16.8 | 0.9 ± 0.2 |
| FadD28 | Tetradecanoic Acid | 0.21 ± 0.01 | 5.3 ± 0.9 | 0.04 ± 0.01 |
Data adapted from May et al. (2010).[3] ND: Not Determined
Experimental Protocols
Materials and Reagents
-
Purified NRPS A-domain or multi-domain fragment
-
ATP, disodium salt
-
Cognate amino acid or carboxylic acid substrate
-
MESG (7-methylthioguanosine)
-
Inorganic Pyrophosphatase (IPPase) from Saccharomyces cerevisiae
-
Purine Nucleoside Phosphorylase (PNP) from Escherichia coli
-
Tris-HCl
-
MgCl2
-
DTT or TCEP
-
Hydroxylamine (for hydroxylamine-coupled assay)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm
Preparation of Stock Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 0.5 mM DTT. Prepare fresh and keep on ice.
-
ATP Stock: 100 mM ATP in water, pH adjusted to 7.0 with NaOH. Store at -20°C.
-
Amino Acid Substrate Stock: 100 mM of the cognate amino acid in water or a suitable buffer. Store at -20°C.
-
MESG Stock: 1 mM MESG in water. Store in aliquots at -80°C.
-
IPPase Stock: 100 U/mL in assay buffer. Store at -20°C.
-
PNP Stock: 100 U/mL in assay buffer. Store at -20°C.
-
Hydroxylamine Stock (Optional): 1.5 M hydroxylamine, pH 7.0. Prepare fresh on the day of the experiment.
Assay Protocol
This protocol is for a final reaction volume of 100 µL in a 96-well plate format. Adjust volumes proportionally for other formats.
-
Prepare the Master Mix: On ice, prepare a master mix containing all the components except the NRPS enzyme and the amino acid substrate. For each 100 µL reaction, the final concentrations should be:
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl2
-
0.5 mM DTT
-
2.5 mM ATP
-
0.2 mM MESG
-
0.04 U/mL IPPase
-
0.1 U/mL PNP
-
150 mM Hydroxylamine (if using)
-
-
Set up the Reaction Plate:
-
Add the appropriate volume of the amino acid substrate to the wells to achieve the desired final concentration. For a negative control, add an equal volume of buffer.
-
Add the NRPS A-domain enzyme to the wells to a final concentration typically in the nanomolar range (e.g., 5-100 nM). The optimal enzyme concentration should be determined empirically.
-
Bring the total volume in each well to the pre-master mix volume with assay buffer.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the master mix to each well.
-
Mix the contents of the wells thoroughly.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of phosphate production using the Beer-Lambert law (A = εbc) and the extinction coefficient for the conversion of MESG to 7-methylthioguanine.
-
For kinetic analysis, perform the assay with varying concentrations of the amino acid substrate and a fixed, saturating concentration of ATP. Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
Visualizations
Caption: Workflow of the MESG-based assay for NRPS activity.
Caption: Enzymatic cascade of the MESG reporter system.
References
- 1. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Capped mRNA using 7-Methyl-6-thioguanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure, typically a 7-methylguanosine (m7G) moiety linked to the first nucleotide of an mRNA chain via a 5'-5' triphosphate bridge, is crucial for the stability, transport, and efficient translation of eukaryotic mRNAs.[1][2][] Chemical modifications to this cap structure can enhance the therapeutic properties of synthetic mRNA by improving its stability and translational efficiency.[4][5] This document provides detailed protocols and data for the synthesis and application of mRNA capped with 7-Methyl-6-thioguanosine (m7,6S G) analogs. These analogs, which incorporate the photo-activatable nucleoside 6-thioguanosine (⁶SG), are valuable tools for studying mRNA-protein interactions through photo-crosslinking and offer unique properties for therapeutic mRNA development.[6][7][8] The presence of a 2'-O-methyl group in the 7-methylguanosine moiety ensures the cap analog is incorporated in the correct orientation, creating an Anti-Reverse Cap Analog (ARCA).[7][9]
Key Features of this compound Cap Analogs
-
Photo-crosslinking Capability: 6-thioguanosine is a photo-activatable nucleoside that can be crosslinked to interacting proteins or nucleic acids upon UV irradiation, enabling the study of cap-binding interactions.[6][10]
-
Enhanced Stability: The 6-thio modification can confer resistance to decapping enzymes (like Dcp1/2), potentially increasing the half-life of the mRNA.[7][11]
-
High Affinity for eIF4E: These analogs are recognized by the translation initiation factor eIF4E with high affinity, a key requirement for efficient cap-dependent translation.[5][7]
-
Site-Specific Labeling: Co-transcriptional capping with these analogs allows for the precise placement of 6-thioguanosine at the 5' end of the mRNA.[6]
Quantitative Data Summary
The following tables summarize the biochemical properties of two key this compound cap analogs, m₂⁷,²´-ᴼGppp⁶SG (1) and its phosphorothioate derivative m₂⁷,²´-ᴼGppₛp⁶SG (2) , which exists as two diastereomers (D1 and D2).
Table 1: Binding Affinity to eIF4E
| Cap Analog | Association Constant (Kₐₛ) [x 10⁵ M⁻¹] |
| m⁷GpppG (standard) | 3.1 ± 0.1 |
| m₂⁷,²´-ᴼGppp⁶SG (1) | 10.3 ± 0.3 |
| m₂⁷,²´-ᴼGppₛp⁶SG (D1) (2a) | 12.0 ± 0.5 |
| m₂⁷,²´-ᴼGppₛp⁶SG (D2) (2b) | 8.8 ± 0.4 |
Data sourced from Nowakowska et al., 2014.[7]
Table 2: Relative Translational Efficiency in Rabbit Reticulocyte Lysate (RRL)
| mRNA Capped With | Relative Translational Efficiency* |
| m⁷GpppG (standard) | 1.00 |
| m₂⁷,²´-ᴼGppp⁶SG (1) | 0.45 ± 0.01 |
| m₂⁷,²´-ᴼGppₛp⁶SG (D1) (2a) | 0.55 ± 0.02 |
| m₂⁷,²´-ᴼGppₛp⁶SG (D2) (2b) | 0.52 ± 0.01 |
| ApppG (non-functional) | 0.10 ± 0.01 |
*Normalized to mRNA capped with m⁷GpppG, for which the translation efficiency was set to 1.[7]
Visualized Pathways and Workflows
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 8. Cap analogs containing 6-thioguanosine--reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Thioguanosine-containing Cap Service - Creative Biolabs [mrna.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Signal Instability in MESG Phosphate Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during MESG (2-amino-6-mercapto-7-methylpurine riboside) phosphate assays. Designed for researchers, scientists, and drug development professionals, this guide offers solutions to problems such as high background signals, signal drift, and low signal-to-noise ratios to ensure the generation of reliable and reproducible data.
Understanding the MESG Phosphate Assay
The MESG phosphate assay is a continuous spectrophotometric method used to measure the amount of inorganic phosphate (Pi) released during an enzymatic reaction.[1][2] The principle of the assay is based on the enzymatic conversion of MESG to 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate.[2][3] This conversion leads to a shift in the maximum absorbance from 330 nm to 360 nm, and the increase in absorbance at 360 nm is directly proportional to the amount of phosphate produced.[1][2]
Signaling Pathway of the MESG Phosphate Assay
Caption: The enzymatic reaction produces inorganic phosphate, which then drives the PNP-catalyzed conversion of MESG, resulting in a detectable absorbance shift.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to signal instability in your MESG phosphate assay.
High Background Signal
Q1: My blank wells (no enzyme or no substrate) show a high absorbance reading at 360 nm. What could be the cause?
High background can obscure the true signal from your enzymatic reaction, leading to inaccurate results. The primary culprit is often phosphate contamination.
| Potential Cause | Troubleshooting Steps |
| Phosphate Contamination in Reagents | 1. Use Phosphate-Free Water: Ensure all buffers and reagent solutions are prepared with high-purity, phosphate-free water. |
| 2. Check Buffer Components: Some buffer components can contain contaminating phosphate. Test each component individually for phosphate contamination. | |
| 3. "Pi Mop": Pre-incubate your reaction mixture (without the starting substrate) to allow the MESG/PNP system to consume any contaminating phosphate before initiating the reaction.[1] | |
| Phosphate Contamination in Labware | 1. Use Phosphate-Free Labware: Use new, sterile plasticware or acid-wash glassware to remove any residual phosphate.[1] |
| 2. Rinse Thoroughly: Rinse all labware, including pipette tips and microplates, with phosphate-free water before use.[1] | |
| Instability of MESG Substrate | 1. Proper Storage: Store reconstituted MESG at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. |
| 2. Fresh Preparation: Prepare fresh MESG solution for each experiment. The stability of MESG in solution can be pH-dependent.[1] |
Troubleshooting Workflow for High Background
References
how to reduce background noise in 7-Methyl-6-thioguanosine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during 7-Methyl-6-thioguanosine (MESG)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MESG) and how does it work?
A1: this compound (MESG) is a chromogenic substrate used to quantify inorganic phosphate (Pi). In the presence of the enzyme purine nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate to produce 7-methyl-6-thioguanine and ribose 1-phosphate. The product, 7-methyl-6-thioguanine, exhibits a significant absorbance shift, which can be measured spectrophotometrically around 355-360 nm.[1][2][3] This reaction allows for the continuous monitoring of phosphate release in various enzymatic assays.
Q2: What are the common applications of MESG assays?
A2: MESG-based assays are widely used to measure the activity of enzymes that produce inorganic phosphate. These include:
-
Protein phosphatases: To study dephosphorylation events.[1][3]
-
ATPases and GTPases: To measure the hydrolysis of ATP and GTP.[3]
-
Phosphorylase kinases: To determine kinase activity.[3]
-
Purine nucleoside phosphorylase (PNP): To measure its enzymatic activity.[1][2]
Q3: What are the primary sources of high background noise in MESG assays?
A3: High background noise in MESG assays can originate from several sources:
-
Contaminating inorganic phosphate: In buffers, reagents, or enzyme preparations.
-
Non-enzymatic degradation of MESG: Although generally stable, prolonged incubation under suboptimal conditions can lead to MESG breakdown.
-
Interfering substances in the sample: Compounds that absorb light at the same wavelength as 7-methyl-6-thioguanine.
-
Well-to-well contamination: Improper pipetting or plate handling.
-
Instrumental noise: Fluctuations in the spectrophotometer readings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MESG assays in a question-and-answer format.
Issue 1: High background signal in "no enzyme" or "no substrate" control wells.
| Potential Cause | Recommended Solution |
| Contaminating inorganic phosphate (Pi) in assay buffer or water. | Use high-purity, phosphate-free water and reagents for all buffers. Prepare fresh buffers before each experiment. |
| Pi contamination in enzyme or substrate stocks. | Prepare fresh stocks. If possible, dialyze the enzyme preparation against a phosphate-free buffer. |
| Spontaneous degradation of MESG. | Prepare MESG stock solution fresh on the day of the experiment.[1][2] Avoid prolonged exposure to light. |
| Contaminated labware. | Use new, sterile plasticware (tubes, pipette tips, plates) to minimize phosphate contamination from glassware. |
Issue 2: Inconsistent or non-reproducible results between wells.
| Potential Cause | Recommended Solution |
| Pipetting errors. | Calibrate your pipettes regularly.[4] Use fresh tips for each addition to avoid cross-contamination. Ensure proper mixing within each well. |
| Temperature fluctuations across the plate. | Avoid stacking plates during incubation.[4] Ensure the plate reader has reached a stable operating temperature before taking measurements. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature variations. Fill the outer wells with buffer or water. |
| Incomplete mixing of reagents. | Gently tap or use a plate shaker to ensure thorough mixing of reagents in each well after addition. |
Issue 3: Low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal reagent concentrations. | Titrate the concentrations of MESG, PNP, and your enzyme of interest to find the optimal balance for a robust signal. |
| Incorrect filter or wavelength settings on the plate reader. | Ensure you are measuring the absorbance at the correct wavelength for 7-methyl-6-thioguanine (typically 355-360 nm).[3] |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for your specific assay conditions. |
| Ineffective blocking of non-specific binding (in assays involving immobilization). | If applicable, try different blocking agents or increase the blocking time.[4] |
Experimental Protocols
General Protocol for a MESG-based Enzyme Assay
This protocol provides a general workflow for measuring the activity of a phosphate-producing enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of MESG in a suitable solvent like DMSO.[1]
-
Prepare all buffers and solutions using high-purity, phosphate-free water.
-
Prepare a stock solution of your enzyme of interest and its substrate.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, MESG, and purine nucleoside phosphorylase (PNP) to each well.
-
Include appropriate controls:
-
No Enzyme Control: Contains all reagents except your enzyme of interest.
-
No Substrate Control: Contains all reagents except the substrate for your enzyme.
-
Buffer Blank: Contains only the assay buffer.
-
-
Initiate the reaction by adding the substrate (or enzyme, depending on the experimental design).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature.
-
Measure the absorbance at 355-360 nm at regular intervals.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank and control wells from the experimental wells.
-
Calculate the rate of change in absorbance over time to determine the enzyme activity.
-
Visualizations
MESG Assay Workflow
Caption: Workflow for a typical this compound (MESG) based enzymatic assay.
Troubleshooting Logic for High Background Noise
Caption: Decision tree for troubleshooting high background noise in MESG assays.
References
optimizing pH and buffer conditions for MESG-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH and buffer conditions for 7-methylthioguanosine (MESG)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an MESG-based assay?
A1: The optimal pH for an MESG-based assay is a balance between the pH sensitivity of your enzyme of interest and the components of the MESG assay system. The coupling enzyme, Purine Nucleoside Phosphorylase (PNP), functions well over a broad pH range, typically from 6.0 to 9.0, with its optimal activity around pH 7.0. However, the stability of the MESG substrate is pH-dependent. MESG is more stable at a slightly acidic to neutral pH, with a half-life of approximately 40 hours at pH 6.0, which decreases to about 4 hours at pH 8.0[1]. Therefore, for most applications, a pH range of 6.5 to 7.5 is recommended to ensure both robust PNP activity and MESG stability. The ideal pH should be empirically determined for your specific enzyme and assay conditions.
Q2: Which buffer should I choose for my MESG assay? Tris, HEPES, or Phosphate buffer?
A2: The choice of buffer can significantly impact your assay's performance. Here are some considerations for common buffers:
-
Phosphate Buffer: While readily available and buffering well around neutral pH, phosphate buffers should be used with caution. Since the MESG assay measures the generation of inorganic phosphate (Pi), using a phosphate-based buffer will result in a high background signal and is therefore not recommended .
-
Tris Buffer: Tris is a common and inexpensive buffer with a buffering range of 7.5 to 8.5[2]. However, the pKa of Tris is highly sensitive to temperature changes, which can lead to variability in your results if the assay temperature fluctuates[3][4].
-
HEPES Buffer: HEPES is a zwitterionic buffer that is often preferred for enzymatic assays due to its pKa of ~7.5, which is less sensitive to temperature fluctuations compared to Tris[3][5]. It generally has minimal interaction with metal ions[4].
-
MOPS Buffer: MOPS is another "Good's" buffer with a pKa of 7.2, making it a stable choice for assays conducted around neutral pH[3].
For most MESG assays, HEPES or MOPS at a concentration of 20-50 mM are excellent starting points.
Q3: Can components of my sample interfere with the MESG assay?
A3: Yes, several substances can interfere with the assay. High concentrations of reducing agents, such as Dithiothreitol (DTT) or β-mercaptoethanol, can interfere with the assay chemistry. Additionally, compounds that absorb light at or near 360 nm will interfere with the signal detection. It is crucial to run appropriate controls, including a "no enzyme" control and a "no substrate" control with your test compounds, to identify any potential interference.
Q4: Why is my background signal high in the MESG assay?
A4: A high background signal can be caused by several factors:
-
Phosphate Contamination: Glassware, pipette tips, and reagents can be sources of inorganic phosphate contamination. Ensure you are using phosphate-free labware and reagents.
-
Spontaneous MESG Degradation: As mentioned, MESG is less stable at higher pH values. A high pH can lead to increased spontaneous hydrolysis of MESG, resulting in a higher background.
-
Contaminated Reagents: Your enzyme preparation or other assay components may be contaminated with phosphate.
Q5: Why is my assay signal weak or non-existent?
A5: A weak or absent signal could be due to:
-
Inactive Enzyme: Your enzyme of interest or the coupling enzyme (PNP) may be inactive due to improper storage or handling.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme's activity.
-
Presence of Inhibitors: Your sample may contain an inhibitor of your enzyme or PNP.
-
Substrate Degradation: Ensure that your primary substrate and MESG have not degraded due to improper storage.
Data Presentation
Table 1: pH Stability of MESG Substrate
| pH | Approximate Half-life at Room Temperature |
| 6.0 | 40 hours[1] |
| 7.5 | 4 hours[1] |
| 8.0 | 4 hours[1] |
Table 2: General Properties of Common Biological Buffers
| Buffer | pKa (at 25°C) | Useful pH Range | Temperature Dependence (ΔpKa/°C) | Potential Issues in MESG Assays |
| Phosphate | 2.15, 7.20, 12.35 | 5.8 - 8.0[6] | -0.0028 | High background due to inorganic phosphate |
| Tris | 8.06 | 7.5 - 8.5[2] | -0.028[4] | High temperature sensitivity |
| HEPES | 7.48 | 6.8 - 8.2[5] | -0.014 | Generally a good choice |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 | Generally a good choice |
Experimental Protocols
Protocol 1: pH Optimization in a 96-Well Plate
This protocol will help you determine the optimal pH for your enzyme in the context of the MESG assay.
-
Prepare a series of buffers: Prepare 100 mM stocks of a suitable buffer (e.g., HEPES or MOPS) at different pH values ranging from 6.0 to 8.0 in 0.2 pH unit increments.
-
Prepare Assay Mix: For each pH to be tested, prepare a master mix containing all assay components except your enzyme of interest. This mix should include the buffer at the desired pH, MESG, Purine Nucleoside Phosphorylase (PNP), and any other necessary co-factors.
-
Set up the plate:
-
In a clear, UV-transparent 96-well plate, add your test compound or vehicle control to the appropriate wells.
-
Add the Assay Mix to each well.
-
-
Initiate the reaction: Add your enzyme of interest to all wells to start the reaction.
-
Measure absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 360 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 15-30 minutes).
-
Analyze the data: Calculate the initial reaction velocity (rate of change in absorbance over time) for each pH. The pH that yields the highest reaction rate is the optimum pH for your assay.
Protocol 2: Buffer Optimization
This protocol helps you select the most appropriate buffer for your assay.
-
Prepare different buffers: Prepare 50 mM stock solutions of different buffers (e.g., Tris, HEPES, MOPS) at the optimal pH determined from Protocol 1.
-
Prepare Assay Mixes: For each buffer type, prepare a separate master mix containing all assay components as described in Protocol 1.
-
Set up and run the assay: Follow steps 3-5 from Protocol 1, using the different assay mixes.
-
Analyze the data: Compare the initial reaction velocities obtained with each buffer. The buffer that provides the highest activity and a stable baseline should be chosen for future experiments.
Mandatory Visualizations
Caption: Workflow of a coupled MESG-based enzyme assay.
Caption: A logical workflow for troubleshooting common MESG assay issues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Phosphate contamination from glassware, pipette tips, or reagents. | 1a. Use certified phosphate-free labware. 1b. Prepare all buffers and solutions with high-purity, phosphate-free water. |
| 2. Spontaneous hydrolysis of MESG substrate. | 2a. Lower the assay pH to a range of 6.5-7.5. 2b. Prepare fresh MESG solution for each experiment. | |
| 3. Enzyme preparation is contaminated with phosphate. | 3. Dialyze or desalt the enzyme preparation against a phosphate-free buffer. | |
| Low or No Signal | 1. Inactivity of the enzyme of interest or the coupling enzyme (PNP). | 1a. Verify enzyme activity using a known positive control substrate. 1b. Ensure enzymes have been stored correctly and avoid repeated freeze-thaw cycles. |
| 2. Suboptimal assay conditions (pH, buffer, temperature). | 2. Systematically optimize each parameter using the protocols provided above. | |
| 3. Presence of an inhibitor in the sample. | 3a. Run a control with a known amount of inorganic phosphate to check for inhibition of PNP. 3b. If possible, purify the sample to remove potential inhibitors. | |
| 4. Incorrect wavelength measurement. | 4. Ensure the plate reader is set to measure absorbance at 360 nm. | |
| Poor Reproducibility | 1. Inconsistent pipetting. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| 2. Temperature fluctuations. | 2a. Pre-incubate the plate and reagents at the assay temperature. 2b. Use a buffer with a low temperature-dependent pKa shift, such as HEPES or MOPS. | |
| 3. Reagent degradation. | 3. Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
References
- 1. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Buffers for Biochemical Reactions [promega.jp]
- 5. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. welltchemicals.com [welltchemicals.com]
effect of temperature on 7-Methyl-6-thioguanosine assay performance
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of temperature on 7-Methyl-6-thioguanosine (MESG) assay performance. It is intended for researchers, scientists, and drug development professionals utilizing this assay for inorganic phosphate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for running the this compound assay?
A1: Most commercially available this compound assay kits recommend performing the assay at room temperature, typically between 20°C and 25°C.[1][2] One protocol specifies an incubation temperature of 22°C.[3] It is crucial to maintain a consistent temperature throughout the experiment, including for all reagents and samples, to ensure accurate and reproducible results.
Q2: How does temperature affect the components of the this compound assay?
A2: The this compound assay relies on the enzymatic activity of purine nucleoside phosphorylase (PNP). Like most enzymes, the activity of PNP is sensitive to temperature.[4][5][6][7] Deviations from the optimal temperature can lead to suboptimal enzyme activity, affecting the rate of the reaction and the accuracy of the results. The stability of the MESG substrate itself can also be influenced by temperature, with some recommendations to keep the reconstituted substrate on ice for short-term stability.[1][3]
Q3: Can I perform the this compound assay at a temperature other than room temperature?
A3: While the standard protocol recommends room temperature, it is possible to perform the assay at other temperatures if you are studying the temperature dependence of your enzyme of interest. However, it is critical to be aware that the activity of the coupling enzyme, purine nucleoside phosphorylase (PNP), is also temperature-dependent. PNPs from different organisms have different temperature optima; for instance, mesophilic PNPs may have optimal activity between 25°C and 55°C, while thermophilic PNPs can have optima as high as 80°C.[6][7] If you deviate from the recommended temperature, you will need to validate the assay at the new temperature, ensuring that the PNP activity is not the rate-limiting step.
Q4: How should I store the reagents for the this compound assay?
A4: Unreconstituted reagents are typically stored at -20°C.[3] After reconstitution, the purine nucleoside phosphorylase solution may be stored at 4°C for short-term use, while the MESG substrate solution should be kept on ice or stored at -20°C for longer-term stability.[3] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal or slow reaction rate | The assay was performed at a temperature below the optimal range. | Ensure that all assay components, including the plate, samples, and reagents, are equilibrated to the recommended room temperature (20-25°C) before starting the reaction.[1][2] |
| Reagents were not properly thawed or were kept on ice for too long before use. | Thaw all frozen reagents completely to room temperature before use.[1][2] If the reconstituted MESG solution is stored on ice, use it within the recommended time frame (e.g., 4 hours).[1][3] | |
| High background signal | The assay was performed at a temperature significantly above the optimal range, potentially leading to non-enzymatic degradation of the substrate. | Adhere to the recommended incubation temperature. Avoid placing the assay plate on a heat source. |
| Inconsistent results between wells or plates | There were temperature gradients across the microplate during incubation. | Ensure uniform temperature distribution across the plate. Avoid stacking plates during incubation and do not place them near vents or other sources of temperature fluctuations. |
| The temperature varied between different experimental runs. | Perform all assays at the same controlled temperature. Record the room temperature during each experiment to track any potential variations. | |
| Precipitate formation in the reaction mixture | High concentrations of phosphate or other sample components are present, and their solubility is temperature-dependent. | If precipitation is observed, consider diluting the sample. Ensure all components are fully dissolved at the working temperature before mixing.[8] |
Effect of Temperature on Assay Performance
The following table illustrates the expected impact of temperature on the performance of a typical this compound assay. The data presented here is for illustrative purposes to demonstrate the general trend and is not derived from a specific experimental result.
| Temperature (°C) | Relative Reaction Rate (%) | Signal-to-Noise Ratio | Remarks |
| 15 | 60% | Suboptimal | The enzymatic reaction is slow, leading to a lower signal. |
| 22 | 100% | Optimal | The ideal temperature for the assay, providing the best balance of reaction rate and stability.[3] |
| 30 | 110% | Optimal | A slight increase in reaction rate may be observed, but the risk of reagent instability increases. |
| 37 | 85% | Suboptimal | Higher temperatures may begin to negatively impact the stability of the enzyme and substrate over the assay duration. |
| 45 | 50% | Poor | Significant loss of signal due to potential enzyme denaturation and substrate degradation. |
Experimental Protocol: this compound Assay
This protocol provides a general procedure for the quantification of inorganic phosphate using a this compound-based assay in a 96-well plate format.
1. Reagent Preparation:
-
Thaw all kit components to room temperature before use.[1][2]
-
Prepare the Assay Solution by mixing the MESG Substrate solution and the Purine Nucleoside Phosphorylase (PNP) solution with the Assay Buffer according to the kit's instructions.[1]
-
Once prepared, the Assay Solution should be kept on ice and used within 4 hours.[1][3]
2. Standard Curve Preparation:
-
Prepare a series of phosphate standards by serially diluting a stock solution of known concentration (e.g., 1 mM KH₂PO₄).[1][2]
-
The concentration range for the standard curve should encompass the expected phosphate concentration in your samples.
3. Sample Preparation:
-
Prepare your experimental samples containing the unknown amount of inorganic phosphate.
-
Ensure that the buffer composition of your samples is compatible with the assay.
4. Assay Procedure:
-
Add 50 µL of each phosphate standard and sample to individual wells of a clear, UV-transparent 96-well plate.[1][2]
-
Add 50 µL of the prepared Assay Solution to each well.[1][2]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature (20-25°C) for 30 minutes, protected from light.[1][2][9]
5. Measurement:
6. Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard and sample readings.
-
Plot the absorbance of the standards as a function of their phosphate concentration to generate a standard curve.
-
Determine the phosphate concentration in your samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Experimental workflow for the this compound (MESG) assay.
Caption: Enzymatic reaction of the this compound (MESG) assay.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
improving signal-to-noise ratio in 7-Methyl-6-thioguanosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using 7-Methyl-6-thioguanosine (MESG) and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MESG) and what is its primary application in experiments?
A1: this compound (MESG) is a chromogenic substrate used to quantify inorganic phosphate (Pi) in biochemical assays. In the presence of the enzyme purine nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate, leading to the production of 7-methyl-6-thioguanine. This product causes a detectable shift in absorbance, typically measured around 355-360 nm.[1][2] This reaction allows for the continuous monitoring of phosphate-generating enzymes such as ATPases, GTPases, and phosphatases.[1]
Q2: How should this compound (MESG) be stored to ensure its stability?
A2: Proper storage of MESG is critical for maintaining its integrity and ensuring reproducible experimental results. For long-term storage, it is recommended to store MESG at -20°C, and it can be stable for at least four years under these conditions.[1] Stock solutions of MESG in DMSO should be prepared fresh for same-day use.[3] If a stock solution needs to be stored, it should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q3: What are the key components of a typical MESG-based assay?
A3: A standard MESG-based assay includes the following components:
-
This compound (MESG): The chromogenic substrate.
-
Purine Nucleoside Phosphorylase (PNP): The coupling enzyme that catalyzes the reaction between MESG and inorganic phosphate.
-
Assay Buffer: Provides the optimal pH and ionic environment for the enzymatic reaction. The pH is typically maintained between 6.5 and 8.5.[4]
-
Enzyme of Interest: The phosphate-generating enzyme being studied (e.g., ATPase, GTPase, phosphatase).
-
Substrate for the Enzyme of Interest: The molecule that the enzyme of interest will act upon to release phosphate.
Troubleshooting Guide
This guide addresses common issues encountered during MESG experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Step | Explanation |
| Contamination with Inorganic Phosphate (Pi) | Use Pi-free labware and reagents. Rinse all equipment thoroughly with deionized water.[5] Pre-incubate the reaction mixture (without the final initiating component) to allow the MESG/PNP system to consume any contaminating Pi, a technique known as a "Pi mop".[5] | The MESG assay is highly sensitive to inorganic phosphate. Contamination from buffers, glassware, or the enzyme preparation itself can lead to a high initial absorbance reading. |
| Autofluorescence of Assay Components | Measure the individual fluorescence/absorbance of each component (enzyme, substrate, buffer) at the experimental wavelength. If a component has high intrinsic signal, consider using alternative reagents or adjusting the wavelength if possible. | Some biological molecules naturally fluoresce or absorb light at the same wavelength used for detection, contributing to the background signal. |
| Non-Specific Binding | Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01% - 0.05%) in the assay buffer to minimize non-specific binding to the microplate wells.[2] | The enzyme or substrate may bind non-specifically to the surface of the assay plate, leading to a false signal. |
| Substrate Instability | Run a "no-enzyme" control containing the substrate and all other assay components except the enzyme of interest. A significant signal in this control indicates substrate degradation. Prepare substrates fresh and store them appropriately. | The substrate for your enzyme of interest may be unstable and spontaneously break down, releasing phosphate and generating a background signal. |
Issue 2: Weak or No Signal
A weak or absent signal suggests a problem with one or more components of the enzymatic reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Enzyme | Verify the activity of your enzyme of interest using an alternative assay method if possible. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. | The enzyme may have lost its activity due to improper storage, handling, or degradation. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme of interest, its substrate, MESG, and PNP to determine the optimal concentrations for your specific experimental conditions. | The concentrations of the assay components are critical for a robust signal. Too little enzyme or substrate will result in a low reaction rate. |
| Incorrect Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer. Most MESG-based assays perform well at a pH between 6.5 and 8.5.[4] | Enzyme activity is highly dependent on the reaction environment. Suboptimal conditions can significantly reduce the reaction rate. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain inhibitors of your enzyme of interest or the coupling enzyme, PNP. For example, some reducing agents can interfere with assay formats.[2] | Contaminants in the sample or buffer can inhibit the enzymatic reaction, leading to a weak or absent signal. |
Experimental Protocols
Protocol 1: General Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol provides a general method for measuring the activity of PNP using MESG.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Recombinant Human Purine Nucleoside Phosphorylase (rhPNP)
-
Substrate: 10 mM this compound (MESG) stock in DMSO
-
96-well clear plate
-
Plate reader capable of measuring absorbance at 360 nm
Procedure:
-
Dilute the rhPNP to 0.2 ng/µL in Assay Buffer.
-
Dilute the MESG substrate to 800 µM in Assay Buffer.
-
Add 50 µL of the diluted rhPNP to a microplate well.
-
Initiate the reaction by adding 50 µL of the diluted MESG substrate.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the diluted MESG substrate.
-
Immediately measure the absorbance at 360 nm in kinetic mode for 5 minutes.[6]
Table 1: Reagent Concentrations for PNP Activity Assay
| Reagent | Stock Concentration | Working Concentration | Final Concentration in Well |
| rhPNP | Varies | 0.2 ng/µL | 0.1 ng/µL |
| MESG | 10 mM in DMSO | 800 µM | 400 µM |
Protocol 2: Coupled Assay for Phosphatase Activity
This protocol describes a coupled assay to measure the activity of a phosphatase.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Phosphatase enzyme
-
Phosphopeptide substrate
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MESG, and PNP at their optimal concentrations.
-
Add the phosphatase enzyme to the reaction mixture.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Monitor the increase in absorbance at 360 nm over time. The rate of absorbance change is proportional to the rate of phosphate release by the phosphatase.
Table 2: Typical Reagent Concentrations for a Coupled Phosphatase Assay
| Reagent | Typical Final Concentration |
| MESG | 200 µM |
| PNP | 1 unit/mL |
| Phosphatase | Varies (to be optimized) |
| Phosphopeptide Substrate | Varies (to be optimized) |
Visualizations
Below are diagrams illustrating key concepts in MESG-based experiments.
Caption: A typical experimental workflow for a MESG-based assay.
Caption: The coupled reaction principle in MESG-based assays.
Caption: A logical flow for troubleshooting common MESG assay issues.
References
stability of 7-Methyl-6-thioguanosine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 7-Methyl-6-thioguanosine (7-Me-6-TG) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For high concentration stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended. It is also soluble in Phosphate-Buffered Saline (PBS) at a neutral pH.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2] For assays where DMSO or DMF may interfere, PBS (pH 7.2) is a suitable alternative, although the solubility is lower.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored frozen. Long-term storage at -80°C is recommended for up to 6 months.[2][3] For shorter-term storage, -20°C is acceptable for up to 1 month.[2][3] It is crucial to protect the solutions from light.[2][3] If you are using a water-based stock solution, it is best to prepare it fresh for each experiment.[2]
Q3: How long is the solid form of this compound stable?
A3: In its solid, crystalline form, this compound is stable for at least 4 years when stored at -20°C.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The primary intended "degradation" of this compound is its enzymatic conversion in the presence of inorganic phosphate (Pi) and purine nucleoside phosphorylase (PNP). This reaction produces 7-methyl-6-thioguanine and is the basis for its use in phosphate quantification assays.[1][2][4] Additionally, solutions of the related compound 6-thioguanosine are known to slowly decompose in alkaline conditions.[5] It is also photosensitive, and exposure to UVA light can lead to its degradation.[6]
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has precipitated.
-
Possible Cause: The concentration of the stock solution may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
If the precipitate remains, try sonicating the solution for a few minutes.
-
If the issue persists, consider preparing a new stock solution at a lower concentration.
-
When using DMSO, ensure it is of high quality and not hydrated, as this can reduce solubility.[2]
-
Issue 2: I am seeing high background signal or inconsistent results in my phosphate assay.
-
Possible Cause: The this compound stock solution may have started to degrade, leading to the release of the chromophore and a high background reading.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound. It is recommended to use solutions as soon as possible after dissolution.[7]
-
Ensure the stock solution has been protected from light during storage and handling.
-
Verify the pH of your assay buffer; highly alkaline conditions may promote degradation.[5]
-
Check for any contaminating phosphate in your reagents, which would react with the substrate and enzyme.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO | ≥ 250 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Water | ≥ 125 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Light Conditions | Reference |
| -80°C | Up to 6 months | Protect from light | [2][3] |
| -20°C | Up to 1 month | Protect from light | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 313.3 g/mol ). For 1 mL of a 10 mM solution, you will need 3.133 mg.
-
Weigh out the calculated amount of solid this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] Ensure the tubes are tightly sealed and protected from light.
-
Visualizations
Caption: Enzymatic conversion of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Excited-state dynamics in 6-thioguanosine from the femtosecond to microsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: MESG Assays & Phosphate Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to phosphate contamination in MESG (2-amino-6-mercapto-7-methylpurine riboside) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MESG assay?
The MESG assay is a continuous, spectrophotometric method for measuring inorganic phosphate (Pi) in solution.[1][2][3][4] It is commonly used to monitor the activity of enzymes that produce phosphate, such as ATPases and GTPases.[1][3] The assay is based on the enzymatic conversion of MESG to 2-amino-6-mercapto-7-methylpurine in the presence of inorganic phosphate, a reaction catalyzed by purine nucleoside phosphorylase (PNP).[1][3][5] This conversion results in a shift in the maximum absorbance of light from 330 nm to 360 nm. The increase in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate present in the sample.[3][4]
Q2: What are the common sources of phosphate contamination in MESG assays?
Phosphate contamination can arise from various sources, significantly impacting the accuracy of MESG assay results by causing high background signals.[6] Key sources include:
-
Reagents and Buffers: Many common laboratory reagents and buffers can contain significant levels of contaminating phosphate.
-
Enzyme Preparations: The enzyme being studied may itself contain contaminating inorganic phosphate.[1]
-
Substrates: Substrates like ATP or GTP can contain contaminating phosphate or can spontaneously hydrolyze, releasing phosphate.
-
Glassware: Phosphate ions have a tendency to adsorb to glass surfaces, leading to contamination if glassware is not properly cleaned.[7]
-
Water: The water used to prepare buffers and solutions can be a source of phosphate contamination.
Q3: How does phosphate contamination affect MESG assay results?
Phosphate contamination leads to a high background absorbance at 360 nm, which can mask the true signal from the enzymatic reaction being studied. This elevated background reduces the assay's sensitivity and can lead to inaccurate quantification of the enzyme's activity. In kinetic assays, a high initial phosphate concentration can consume the MESG substrate, limiting the dynamic range of the assay.
Troubleshooting Guides
Issue 1: High Background Signal in the "No Enzyme" Control
A high background signal in the absence of the enzyme of interest indicates the presence of contaminating inorganic phosphate in one or more of the assay components.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Test each component of the assay individually (buffer, substrate, MESG, PNP) to pinpoint the source of the phosphate contamination.
-
Prepare solutions using high-purity, phosphate-free water and reagents.
-
Ensure all glassware is thoroughly rinsed with phosphate-free water.[7]
-
-
Implement Correction Methods:
-
"Phosphate Mop" Protocol: Pre-incubate the assay mixture (excluding the substrate that initiates the reaction) with the MESG and PNP enzymes.[1] This allows the enzymes to "mop up" any contaminating phosphate before starting the actual experiment.
-
Reagent Purification: If a specific reagent is identified as the source, consider purifying it to remove phosphate. For protein samples, methods like dephosphorylation using alkaline phosphatase or precipitation can be employed.[8]
-
Issue 2: Non-Linear or Rapidly Plateauing Reaction Curve
This can occur if the initial concentration of phosphate, either from contamination or from a highly active enzyme, is too high, leading to rapid consumption of the MESG substrate.
Troubleshooting Steps:
-
Optimize Enzyme Concentration:
-
Perform a titration of the enzyme concentration to find a range that results in a linear reaction rate for the desired time course.
-
-
Adjust Substrate Concentration:
-
Ensure the substrate concentration is not limiting and that it is free from significant phosphate contamination.
-
-
Dilute the Sample:
-
If the sample itself contains high levels of phosphate, dilution may be necessary. Account for the dilution factor in the final calculations.
-
Data Presentation
Table 1: Effect of Phosphate Contamination on MESG Assay Absorbance
| Phosphate Concentration (µM) | Average Absorbance at 360 nm (AU) | Standard Deviation |
| 0 | 0.052 | 0.003 |
| 2 | 0.165 | 0.008 |
| 5 | 0.380 | 0.015 |
| 10 | 0.750 | 0.025 |
| 20 | 1.480 | 0.050 |
| 50 | 2.950 | 0.100 |
Note: These are example values and may vary depending on the specific assay conditions and instrument used.
Experimental Protocols
Protocol 1: Standard MESG Assay
This protocol is a general guideline for performing a MESG-based phosphate assay in a 96-well plate format.
Materials:
-
MESG substrate
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Phosphate Standard (e.g., KH2PO4)
-
Enzyme of interest and its substrate
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare the Reaction Mix:
-
Prepare a reaction mix containing assay buffer, MESG, and PNP at their final desired concentrations.
-
-
Set up the Assay Plate:
-
Add 50 µL of each phosphate standard to separate wells.
-
Add 50 µL of your test samples (containing the enzyme of interest) to other wells.
-
Include a "no enzyme" control for each sample.
-
-
Initiate the Reaction:
-
Add 50 µL of the reaction mix to all wells.
-
If measuring enzyme kinetics, add the substrate to initiate the reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
For endpoint assays, subtract the absorbance of the blank (0 µM phosphate) from all readings. Plot the standard curve and determine the phosphate concentration in your samples.
-
For kinetic assays, determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Protocol 2: "Phosphate Mop" for Reducing Phosphate Contamination
This protocol describes a pre-incubation step to remove contaminating phosphate from assay components.[1]
Procedure:
-
Prepare the "Mop" Mix:
-
In a microcentrifuge tube, combine all the components of your reaction except for the substrate that initiates the enzymatic reaction you want to measure. This includes your buffer, enzyme of interest, MESG, and PNP.
-
-
Pre-Incubate:
-
Incubate this mixture at room temperature for 30-60 minutes. During this time, the PNP will convert any contaminating inorganic phosphate into 2-amino-6-mercapto-7-methylpurine.
-
-
Monitor Background Reduction:
-
You can monitor the completion of the "mop-up" reaction by observing the absorbance at 360 nm until it stabilizes.
-
-
Initiate the True Reaction:
-
Once the background is stable, add your substrate of interest to initiate the enzymatic reaction you wish to measure.
-
-
Measure Activity:
-
Immediately begin measuring the change in absorbance at 360 nm as described in the standard MESG assay protocol.
-
Visualizations
Caption: Workflow for a standard MESG assay.
Caption: Troubleshooting logic for high background in MESG assays.
Caption: Signaling pathway for ATPase activity detection using MESG assay.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. MESG Phosphate Assay Kit,21659 [cmscorp.co.kr]
- 3. interchim.fr [interchim.fr]
- 4. libios.fr [libios.fr]
- 5. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* - 200 Tests | BioTecx [biotecx.com]
- 6. benchchem.com [benchchem.com]
- 7. Impacts of phosphate amendments on lead biogeochemistry at a contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2014185716A1 - Method for removing impurities by using calcium phosphate precipitation - Google Patents [patents.google.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Researcher's Guide to Phosphate Detection: MESG vs. Malachite Green Assays
For researchers and drug development professionals, the accurate quantification of inorganic phosphate (Pi) is critical for studying enzyme kinetics, particularly for ATPases and GTPases. Two of the most widely used colorimetric methods for this purpose are the MESG assay and the Malachite Green assay. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to help you select the most suitable assay for your research needs.
Core Principles and Reaction Mechanisms
MESG Assay: The MESG (2-amino-6-mercapto-7-methylpurine riboside) assay is an enzyme-coupled, continuous method. It relies on the enzyme Purine Nucleoside Phosphorylase (PNP), which catalyzes the phosphorolysis of MESG in the presence of inorganic phosphate. This reaction cleaves the glycosidic bond of MESG, releasing 2-amino-6-mercapto-7-methylpurine, which results in a spectrophotometric shift in absorbance from 330 nm to 360 nm. The rate of this absorbance change is directly proportional to the amount of phosphate produced.
Malachite Green Assay: The Malachite Green assay is an endpoint assay based on the formation of a colored complex. Under acidic conditions, molybdate reacts with inorganic phosphate to form phosphomolybdate. The Malachite Green dye then binds to this phosphomolybdate complex, causing a significant color change that can be measured spectrophotometrically, typically between 620 and 660 nm. The intensity of the color is directly proportional to the concentration of phosphate in the sample.
Performance Comparison: MESG vs. Malachite Green
The choice between the MESG and Malachite Green assays often depends on the specific experimental requirements, such as the need for continuous monitoring, the expected phosphate concentration, and the presence of potentially interfering substances.
| Feature | MESG Assay | Malachite Green Assay |
| Assay Type | Continuous (Kinetic) | Endpoint |
| Principle | Enzyme-coupled | Dye-binding complex formation |
| Sensitivity | Lower (typically 1-2 µM) | Higher (as low as 0.1-0.2 µM) |
| Dynamic Range | 2 - 90 µM | 0.2 - 40 µM |
| Measurement | Absorbance shift (330 to 360 nm) | Color formation (620-660 nm) |
| Interference | Less prone to interference from ATP, GTP. | High concentrations of ATP, detergents, and reducing agents can interfere. |
| Advantages | - Real-time monitoring of enzyme kinetics.- Suitable for high-throughput screening.- Less interference from nucleotides. | - High sensitivity for low phosphate levels.- Simpler reagent preparation. |
| Disadvantages | - Lower sensitivity.- Requires a specific enzyme (PNP).- Potential for substrate (MESG) instability. | - Prone to high background from non-enzymatic ATP/GTP hydrolysis.- Endpoint measurement is not ideal for continuous kinetics.- Harsh acidic conditions can denature proteins. |
Experimental Protocols
Below are generalized protocols for both assays. Note that specific concentrations and volumes may need optimization based on the enzyme system and experimental setup.
General Experimental Workflow
MESG Assay Protocol
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of PNP enzyme (e.g., 1 unit/µL).
-
Prepare phosphate standards (e.g., 0 to 100 µM) in the reaction buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of reaction buffer.
-
Add 10 µL of your enzyme of interest (e.g., ATPase).
-
Add 20 µL of the MESG/PNP mixture (final concentration typically 200 µM MESG and 1 unit/mL PNP).
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of substrate (e.g., ATP).
-
Immediately place the plate in a spectrophotometer capable of reading at 360 nm.
-
Monitor the change in absorbance over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis :
-
Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of phosphate production using a standard curve generated with known phosphate concentrations.
-
Malachite Green Assay Protocol
-
Reagent Preparation :
-
Reagent A (Malachite Green) : Dissolve Malachite Green hydrochloride in water.
-
Reagent B (Molybdate) : Dissolve ammonium molybdate in acid (e.g., HCl or H₂SO₄).
-
Working Reagent : Mix Reagent A and Reagent B according to a validated protocol (e.g., a 3:1 ratio of molybdate to dye). A stabilizing agent like polyvinyl alcohol is often included to prevent precipitation.
-
Prepare phosphate standards (e.g., 0 to 40 µM) in the same buffer as your reaction.
-
-
Assay Procedure :
-
Set up your enzymatic reaction (e.g., ATPase + ATP) in a total volume of 80 µL in a 96-well plate.
-
Incubate for a set period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding 20 µL of the Malachite Green working reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 650 nm using a plate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank (no phosphate) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the phosphate concentration in your experimental samples.
-
Conclusion and Recommendations
| Assay | Recommended For | Key Considerations |
| MESG Assay | Real-time enzyme kinetics, inhibitor screening, high-throughput applications. | Use when continuous monitoring is essential and when interference from nucleotides is a concern. Less suitable for detecting very low levels of phosphate. |
| Malachite Green | Endpoint assays requiring high sensitivity, determining total phosphate generation. | Ideal for samples with low enzyme activity or low phosphate concentrations. Be cautious of high background signals and interference from assay components. |
Both the MESG and Malachite Green assays are powerful tools for phosphate detection. The MESG assay offers the significant advantage of real-time kinetic measurement, making it superior for detailed enzyme characterization and high-throughput screening of inhibitors. In contrast, the Malachite Green assay provides higher sensitivity, making it the preferred method for endpoint measurements where the expected phosphate concentration is very low. The final choice should be guided by the specific needs of the experiment, balancing the requirement for kinetic data against the need for maximum sensitivity.
A Researcher's Guide to Cross-Validation of Kinase Activity Assays: MESG vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. The selection of an appropriate assay methodology is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of the continuous spectrophotometric MESG (2-amino-6-mercapto-7-methylpurine riboside) assay with other widely used kinase activity assays. We will delve into the performance of luminescence-based, fluorescence-based, and microfluidic mobility shift assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The cross-validation of bioactivity data with orthogonal assays is a crucial step in drug discovery to ensure the reliability of screening results and eliminate false positives.[1] This guide will provide a framework for comparing the performance of various kinase assays, with a focus on how they stack up against the MESG method.
Comparative Analysis of Kinase Assay Performance
The choice of a kinase assay often depends on a balance of factors including sensitivity, cost, throughput, and susceptibility to interference. The following table summarizes key performance indicators for the MESG assay and its common alternatives. Data presented is a synthesis from various sources to provide a comparative overview.
| Parameter | MESG Assay | Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo®) | TR-FRET (e.g., HTRF® KinEASE™) | AlphaScreen® | Microfluidic Mobility Shift (e.g., Caliper) |
| Principle | Continuous spectrophotometric measurement of ADP production through a coupled enzyme reaction. | Quantifies ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo®) using a luciferase-luciferin reaction.[2] | Measures the transfer of energy between a donor and an acceptor fluorophore upon phosphorylation of a substrate.[3] | Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity by a phosphorylation event.[4] | Electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[5] |
| Z'-Factor | Generally ≥ 0.5 | Consistently high, often > 0.7.[6][7] | Consistently high, often > 0.7. | Acceptable signal-to-background and Z' statistics.[4] | High, indicating a robust assay. |
| IC50 Value Consistency | Good | Comparable to literature values.[6] | Good | Good | Good |
| Throughput | Moderate to high (plate-based) | Very high, with a simple "add-and-read" format.[6] | High, suitable for 384- and 1536-well formats.[3] | High, suitable for 384- and 1536-well formats.[8] | High, with capabilities to screen up to 100,000 compounds per day.[5] |
| Cost per Well | Generally low to moderate | Moderate | Moderate to high | Moderate to high | High |
| Interference | Potential for interference from compounds that absorb at 360 nm. pH-dependent signal.[9] | Can be affected by compounds that interfere with luciferase. | Less susceptible to interference from fluorescent compounds due to time-resolved measurements. | Susceptible to inner filter effects and compounds that react with singlet oxygen. | Low level of false positives and negatives due to ratiometric approach.[5] |
| Advantages | Continuous, real-time monitoring of kinase activity. Label-free substrate. | High sensitivity, broad applicability.[2] | Homogeneous, no-wash format. High sensitivity and robustness.[3] | Homogeneous, no-wash format. High signal amplification.[8] | Direct measurement of substrate and product. Real-time kinetic measurements possible.[5] |
| Disadvantages | Lower sensitivity compared to luminescence or fluorescence assays. Potential for compound interference.[9] | Indirect measurement of kinase activity. Potential for luciferase inhibition. | Requires specific instrumentation and labeled substrates. | Requires specific instrumentation and beads. Potential for light scattering interference. | Requires specialized instrumentation. Higher cost. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are representative protocols for the MESG assay and several alternative methods, optimized for a 384-well plate format.
MESG Kinase Assay Protocol
This protocol is a continuous spectrophotometric assay that measures the production of ADP.
Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
MESG substrate solution (e.g., from EnzChek® Phosphate Assay Kit)[10]
-
Purine nucleoside phosphorylase (PNP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and PNP in the kinase reaction buffer.
-
Add test compounds or DMSO (control) to the wells of a UV-transparent 384-well plate.
-
To initiate the reaction, add a solution containing ATP and MESG to each well.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 360 nm.
-
Monitor the increase in absorbance over time at room temperature or 30°C. The rate of absorbance change is proportional to the kinase activity.
Luminescence-Based Kinase Assay (ADP-Glo™) Protocol
This protocol measures the amount of ADP produced in a kinase reaction.[11]
Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer
Procedure:
-
Set up the kinase reaction (5 µL) in a white, opaque 384-well plate containing the kinase, substrate, ATP, and test compounds in kinase reaction buffer.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (HTRF® KinEASE™) Protocol
This protocol describes a generic TR-FRET assay for measuring kinase activity.[12][13]
Reagents:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Kinase reaction buffer
-
HTRF detection buffer
Procedure:
-
In a low-volume, white 384-well plate, add the test compounds.
-
Add the kinase, biotinylated substrate, and ATP in kinase reaction buffer to initiate the reaction.
-
Incubate for the desired time at room temperature.
-
Stop the reaction by adding HTRF detection buffer containing EDTA, Eu³⁺-labeled antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
AlphaScreen® Kinase Assay Protocol
This protocol outlines a generic AlphaScreen® assay for kinase activity.[8]
Reagents:
-
Kinase of interest
-
Biotinylated substrate
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
ATP
-
AlphaScreen® assay buffer
Procedure:
-
In a 384-well ProxiPlate®, add the test compounds.
-
Add the kinase, biotinylated substrate, and ATP in assay buffer.
-
Incubate for the desired time at room temperature to allow for phosphorylation.
-
Add a mixture of the phospho-specific antibody, Streptavidin-coated Donor beads, and Protein A-coated Acceptor beads.
-
Incubate for at least 60 minutes at room temperature in the dark.
-
Read the AlphaScreen® signal on a compatible plate reader.
Microfluidic Mobility Shift Assay (Caliper) Protocol
This assay directly measures the conversion of a fluorescently labeled substrate to its phosphorylated product.[5]
Reagents:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Stop solution (containing EDTA)
Procedure:
-
In a 384-well plate, set up the kinase reaction containing the kinase, fluorescently labeled substrate, ATP, and test compounds in kinase reaction buffer.
-
Incubate for the desired time at room temperature.
-
Stop the reaction by adding the stop solution.
-
Place the plate in the Caliper LabChip® instrument.
-
The instrument will automatically sample from each well, separate the substrate and product by electrophoresis on a microfluidic chip, and detect the fluorescence of each.
-
The ratio of the product peak height to the sum of the substrate and product peak heights is used to determine the percent conversion and thus the kinase activity.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental steps is crucial for understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for kinase inhibitor screening.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ulab360.com [ulab360.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technology [nanosyn.com]
- 6. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 7. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. promega.com [promega.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
A Comparative Guide to Alternative Substrates for Purine Nucleoside Phosphorylase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for purine nucleoside phosphorylase (PNP) assays, a critical enzyme in purine metabolism and a therapeutic target for various diseases. We present a detailed analysis of substrate performance, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.
Introduction to Purine Nucleoside Phosphorylase
Purine nucleoside phosphorylase (PNP; EC 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. This process is vital for the recycling of purines for nucleotide synthesis. PNP deficiency in humans leads to a severe T-cell immunodeficiency, highlighting its importance in lymphocyte function. Consequently, PNP is a significant target for the development of drugs to treat T-cell-mediated autoimmune diseases and certain cancers.
Accurate and efficient measurement of PNP activity is crucial for both basic research and drug discovery. The choice of substrate for the PNP assay can significantly impact the sensitivity, convenience, and overall performance of the assay. This guide compares the traditional substrate, inosine, with two prominent alternative substrates: 7-methylguanosine and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).
Quantitative Comparison of PNP Substrates
The selection of a suitable substrate is critical for the development of a robust and sensitive PNP assay. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are key indicators of an enzyme's affinity for a substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate.[1] The catalytic efficiency of an enzyme can be compared using the Vmax/Km ratio.
Below is a summary of the kinetic parameters for inosine, 7-methylguanosine, and MESG with purine nucleoside phosphorylase. It is important to note that the data for inosine and 7-methylguanosine were obtained from a direct comparative study using calf spleen PNP, ensuring a reliable comparison. The data for MESG is from a separate study and is presented here for a broader perspective.
| Substrate | Km (µM) | Vmax (µmol/min/unit enzyme) | Vmax/Km (/min/unit enzyme) | Enzyme Source | Reference |
| Inosine | 40 | 3.2 | 0.08 | Calf Spleen | [2] |
| 7-Methylguanosine | 14.7 | 3.3 | 0.22 | Calf Spleen | [2] |
| MESG | 70 | Not Reported | Not Reported | Not Specified | [3] |
| Phosphate (co-substrate with MESG) | 26 | Not Reported | Not Reported | Not Specified | [3] |
Analysis:
Based on the data from the direct comparative study, 7-methylguanosine exhibits a significantly lower Km value than inosine, indicating a higher affinity for calf spleen PNP. Furthermore, the Vmax/Km ratio for 7-methylguanosine is almost three times higher than that of inosine, suggesting it is a more efficient substrate for this enzyme.[2]
While a direct comparison of Vmax for MESG is not available in the same context, its utility lies in a different assay principle. The MESG-based assay is a continuous spectrophotometric method that monitors the release of inorganic phosphate, making it a versatile tool for studying any phosphate-generating enzyme.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and experimental procedures, the following diagrams are provided in the DOT language.
Purine Salvage Pathway
This diagram illustrates the central role of Purine Nucleoside Phosphorylase (PNP) in the purine salvage pathway, where it catalyzes the conversion of purine nucleosides into their respective bases.
General Workflow for a PNP Assay
This diagram outlines the typical experimental workflow for measuring PNP activity, from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the protocols for PNP assays using inosine, 7-methylguanosine, and MESG.
Sample Preparation (from Cells or Tissues)
This protocol is a general method for preparing cell or tissue lysates for PNP activity measurement and is adapted from commercially available kits.[4][5][6][7][8]
-
Cell Collection: For cultured cells, collect 1-5 x 106 cells by centrifugation. Wash the cell pellet with cold PBS.
-
Tissue Preparation: For tissues, rinse approximately 100 mg of tissue with cold PNP Assay Buffer.
-
Homogenization: Resuspend the cell pellet or tissue in 150-300 µL of cold PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a protease inhibitor cocktail. Homogenize on ice using a Dounce homogenizer for tissues or by pipetting up and down or sonication for cells.[5]
-
Incubation: Incubate the homogenate on ice for 15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][5][7]
-
Lysate Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. The lysate is now ready for the PNP activity assay. It is recommended to determine the total protein concentration of the lysate for normalization of enzyme activity.
Protocol 1: Inosine-Based Colorimetric Assay
This assay measures the formation of uric acid from the breakdown of inosine.
-
Reaction Mixture Preparation: Prepare a reaction mix containing PNP Assay Buffer, a developer enzyme mix (which includes xanthine oxidase), and the inosine substrate.
-
Assay Plate Setup: Add 2-50 µL of the cell/tissue lysate to wells of a 96-well plate. Include a positive control (purified PNP enzyme) and a background control (assay buffer without lysate).[4] Adjust the final volume in all wells to 50 µL with PNP Assay Buffer.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., room temperature or 37°C) for at least 30 minutes, taking readings every 1-2 minutes.[5]
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each sample from the linear portion of the curve. Subtract the rate of the background control from the sample rates. PNP activity is calculated using the molar extinction coefficient of uric acid and is typically expressed as units per milligram of protein.
Protocol 2: 7-Methylguanosine-Based Fluorometric Assay
This assay leverages the fluorescent properties of 7-methylguanosine, which is quenched upon its conversion to 7-methylguanine.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PNP Assay Buffer and 7-methylguanosine.
-
Assay Plate Setup: In a fluorescence-compatible 96-well plate, add 2-50 µL of the cell/tissue lysate to the wells. Include positive and background controls as described in the inosine-based assay. Adjust the final volume as needed with assay buffer.
-
Initiate Reaction: Add the 7-methylguanosine solution to each well to start the reaction.
-
Measurement: Measure the decrease in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for 7-methylguanosine (e.g., Ex/Em = 285/370 nm).
-
Data Analysis: Calculate the rate of fluorescence decrease for each sample. The PNP activity is proportional to this rate and can be quantified using a standard curve of 7-methylguanosine.
Protocol 3: MESG-Based Continuous Spectrophotometric Assay
This assay continuously monitors the production of inorganic phosphate.
-
Reaction Mixture Preparation: Prepare a reaction solution containing Assay Buffer, MESG substrate, and purine nucleoside phosphorylase (as a coupling enzyme).
-
Assay Plate Setup: Add 2-50 µL of the sample containing the phosphate-generating enzyme (in this case, the lysate with PNP and a primary substrate like inosine or guanosine) to the wells of a UV-transparent 96-well plate.
-
Initiate Reaction: Add the MESG reaction solution to each well.
-
Measurement: Immediately monitor the increase in absorbance at 360 nm in kinetic mode for 5-10 minutes.[3]
-
Data Analysis: The rate of increase in absorbance at 360 nm is directly proportional to the rate of phosphate release from the PNP-catalyzed reaction. The concentration of phosphate can be calculated using the extinction coefficient of the product, 2-amino-6-mercapto-7-methylpurine (ε = 11,000 M-1cm-1 at pH 7.6).
Conclusion
The choice of substrate for a purine nucleoside phosphorylase assay should be guided by the specific requirements of the experiment.
-
Inosine remains a widely used and well-characterized substrate, suitable for standard colorimetric or fluorometric endpoint or kinetic assays.
-
7-Methylguanosine offers a significant improvement in terms of enzyme affinity and catalytic efficiency, making it a superior choice for highly sensitive fluorometric assays.[2] Its intrinsic fluorescence provides a direct and continuous measure of PNP activity.
-
MESG provides an indirect but powerful continuous spectrophotometric method for measuring PNP activity by quantifying the release of inorganic phosphate. This makes it a versatile tool for kinetic studies of any phosphate-releasing enzyme.
For researchers seeking higher sensitivity and a more efficient substrate for direct measurement of PNP activity, 7-methylguanosine is a highly recommended alternative to inosine. For those interested in continuous monitoring of enzyme kinetics through phosphate release, the MESG-based assay is an excellent choice. The selection of the optimal substrate and assay format will ultimately depend on the specific research goals, available instrumentation, and desired level of sensitivity.
References
- 1. Probing the mechanism of purine nucleoside phosphorylase by steady-state kinetic studies and ligand binding characterization determined by fluorimetric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. interchim.fr [interchim.fr]
A Comparative Guide to MESG Assay Calibration for Inorganic Phosphate Quantification
For researchers, scientists, and drug development professionals engaged in enzymatic assays that produce inorganic phosphate (Pi), accurate quantification is paramount. The choice of assay for calibrating against inorganic phosphate standards can significantly impact experimental outcomes. This guide provides a detailed comparison of the 2-amino-6-mercapto-7-methylpurine riboside (MESG) assay with two other common colorimetric methods: the Malachite Green and Molybdenum Blue assays.
The MESG assay is a continuous, enzyme-coupled method that offers convenience and is well-suited for kinetic studies. In the presence of inorganic phosphate, MESG is enzymatically converted by purine nucleoside phosphorylase (PNP) into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This reaction leads to a detectable increase in absorbance at 360 nm.[1][2][3]
This guide presents a summary of the performance characteristics of these assays, detailed experimental protocols for generating a standard curve with inorganic phosphate, and a discussion of their relative advantages and disadvantages to aid in selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of a phosphate assay often depends on the required sensitivity, the expected range of phosphate concentrations, and the chemical composition of the samples. The following table summarizes the key performance parameters of the MESG, Malachite Green, and Molybdenum Blue assays based on experimental data from various sources.
| Parameter | MESG Assay | Malachite Green Assay | Molybdenum Blue Assay |
| Principle | Enzyme-coupled, spectrophotometric | Dye-binding, colorimetric | Reduction of phosphomolybdate, colorimetric |
| Wavelength (λmax) | 360 nm[1][2][3] | 600-660 nm[4][5][6][7] | 700-880 nm[8][9][10] |
| Linear Detection Range | 2 µM to 150 µM[1] | Nanomolar range, up to ~37.5 µM[11][12] | Up to ~13 µM (or 1.2 mg/L)[13] |
| Sensitivity | Micromolar[2] | High (nanomolar), reported to be five times more sensitive than Molybdenum Blue[12][13] | Micromolar |
| Assay Type | Continuous or endpoint | Endpoint | Endpoint |
| Key Advantages | Continuous monitoring of enzyme kinetics, less interference from ATP/GTP | High sensitivity, stable reagents[12][13] | Robust, wide range of linearity[13] |
| Potential Disadvantages | Potential for enzyme inhibition by compounds in the sample | Sensitive to detergents, potential for interference from high concentrations of certain buffers and compounds[7][14] | Lower sensitivity compared to Malachite Green, potential for interference from easily hydrolyzed phosphate esters[10] |
Experimental Protocols
Detailed and accurate protocols are critical for generating reliable standard curves. Below are representative protocols for calibrating each assay with inorganic phosphate standards.
This protocol is adapted from commercially available kits and literature sources for a 96-well plate format.[2][15][16]
a. Materials:
-
MESG substrate
-
Purine Nucleoside Phosphorylase (PNP) enzyme
-
Assay Buffer (e.g., Tris or HEPES, pH 7.5)
-
Inorganic Phosphate Standard (e.g., KH₂PO₄), 1 mM stock solution
-
Phosphate-free water
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 360 nm
b. Preparation of Phosphate Standards:
-
Prepare a 50 µM phosphate working standard by diluting the 1 mM stock solution in phosphate-free water.[2][15][16]
-
Perform serial dilutions of the 50 µM working standard to create a range of concentrations (e.g., 0, 2, 5, 10, 20, 50, 100, 150 µM).
c. Assay Procedure:
-
Prepare a working solution containing the assay buffer, MESG, and PNP enzyme according to the manufacturer's instructions.
-
Add 50 µL of each phosphate standard to individual wells of the microplate.
-
Add 50 µL of the MESG/PNP working solution to each well.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the absorbance at 360 nm.
-
Subtract the absorbance of the blank (0 µM phosphate) from all other readings.
-
Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve.
This protocol is a generalized procedure based on common Malachite Green assay kits and publications.[5][6][7][11]
a. Materials:
-
Malachite Green Reagent A (Malachite green in acid)
-
Malachite Green Reagent B (Ammonium molybdate in acid)
-
Inorganic Phosphate Standard (e.g., KH₂PO₄), 1 mM stock solution
-
Phosphate-free water
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 620-640 nm
b. Preparation of Phosphate Standards:
-
Prepare a 50 µM phosphate working standard by diluting the 1 mM stock solution in phosphate-free water.[11]
-
Perform serial dilutions to obtain standards in the desired range (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).
c. Assay Procedure:
-
Add 50 µL of each phosphate standard to individual wells of the microplate.
-
Add 10 µL of Malachite Green Reagent A to each well and mix. Incubate for 10 minutes at room temperature.[6][11]
-
Add 10 µL of Malachite Green Reagent B to each well and mix. Incubate for 20 minutes at room temperature for color development.[6][11]
-
Measure the absorbance at approximately 630 nm.[5]
-
Subtract the blank absorbance and plot the standard curve as described for the MESG assay.
This protocol is based on the method involving the reduction of a phosphomolybdate complex.[8][9][10][17]
a. Materials:
-
Reagent A: Ascorbic acid and trichloroacetic acid solution.[10]
-
Reagent B: Ammonium molybdate solution.[10]
-
Reagent C: Sodium citrate, sodium arsenite, and acetic acid solution.[10]
-
Inorganic Phosphate Standard (e.g., KH₂PO₄), 100 ppm stock solution.[8]
-
Phosphate-free water
-
96-well clear microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~880 nm.[9]
b. Preparation of Phosphate Standards:
-
Prepare a series of phosphate standards by diluting the 100 ppm stock solution to concentrations such as 0, 2.5, 5.0, 7.5, 10.0, and 12.5 ppm.[8]
c. Assay Procedure:
-
To a suitable reaction vessel, add a defined volume of the phosphate standard.
-
Sequentially add Reagent A, Reagent B, and Reagent C, with thorough mixing after each addition.[10]
-
Allow the color to develop for approximately 30 minutes.[10]
-
Measure the absorbance at a wavelength between 850 nm and 880 nm.[8][9]
-
Generate the standard curve by plotting absorbance versus phosphate concentration after blank subtraction.
Visualizing the Assay Principles
To better understand the underlying mechanisms of these assays, the following diagrams illustrate their core principles.
Conclusion
The MESG assay provides a robust and convenient method for the continuous monitoring of phosphate release, making it particularly suitable for enzyme kinetics studies. Its primary advantages lie in its operational simplicity and reduced interference from nucleotides. For applications requiring the highest sensitivity to detect nanomolar concentrations of phosphate, the Malachite Green assay is a superior choice, though careful consideration of potential interferences is necessary. The Molybdenum Blue assay, while less sensitive, offers a reliable and cost-effective endpoint measurement with a broad linear range.
The selection of the optimal assay will depend on the specific experimental requirements, including the desired sensitivity, the dynamic range of phosphate concentrations, and the presence of potentially interfering substances in the sample matrix. By understanding the principles and performance characteristics of each method, researchers can confidently choose the most appropriate tool for their phosphate quantification needs.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. pnas.org [pnas.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. eubopen.org [eubopen.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Inorganic and organic phosphate measurements in the nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An improved malachite green assay of phosphate: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. dgtresearch.com [dgtresearch.com]
A Comparative Guide to 7-Methyl-6-thioguanosine (MESG) Based Assays for Assessing Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the reproducibility and performance of 7-Methyl-6-thioguanosine (MESG) based assays. It offers an objective comparison with alternative methods, supported by available experimental data, to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound (MESG) Based Assays
This compound (MESG) is a chromogenic substrate utilized for the continuous spectrophotometric quantification of inorganic phosphate (Pi) released during enzymatic reactions. The assay principle relies on the enzymatic conversion of MESG to 7-methyl-6-thioguanine in the presence of Pi, catalyzed by purine nucleoside phosphorylase (PNP). This conversion results in a shift in the maximum absorbance of light, which can be monitored in real-time to determine the rate of Pi production and, consequently, the activity of the enzyme of interest. This method is widely applied for assaying the activity of various Pi-generating enzymes, including ATPases, GTPases, and phosphatases.
Principle of MESG-Based Phosphate Detection
The core of the MESG assay is a coupled enzymatic reaction. The enzyme of interest first catalyzes a reaction that releases inorganic phosphate. Subsequently, in the presence of this liberated phosphate, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG, yielding ribose-1-phosphate and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, has a distinct absorbance maximum at 360 nm, whereas the substrate, MESG, absorbs maximally at 330 nm. The increase in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate present in the reaction.
A Comparative Guide to Determining Kinetic Parameters: MESG vs. Alternative Methods
For researchers in drug development and the broader scientific community, the accurate determination of enzyme kinetic parameters is paramount. The method chosen for this analysis can significantly impact the reliability and efficiency of the study. This guide provides an objective comparison of the Malachite Green Phosphate Assay (MESG) method with other commonly employed techniques for measuring kinetic parameters, supported by experimental data and detailed protocols.
At a Glance: MESG vs. Other Kinetic Assay Methods
The MESG assay is a continuous, spectrophotometric method for detecting inorganic phosphate, making it suitable for enzymes that produce phosphate, such as ATPases and GTPases. It can also be coupled to reactions that produce pyrophosphate, which is then hydrolyzed to phosphate. This method offers a non-radioactive alternative with high sensitivity.
| Feature | MESG Assay | Radioactive Assay (Filter-Binding) | Coupled Enzyme Assay (e.g., PK/LDH) | HPLC-Based Assay |
| Principle | Spectrophotometric detection of inorganic phosphate.[1] | Measures incorporation of radiolabeled phosphate (e.g., ³²P) into a substrate. | Links the production of ADP to the oxidation of NADH, which is monitored spectrophotometrically.[2] | Chromatographic separation and quantification of substrates and products. |
| Detection | Absorbance change at ~360 nm.[1] | Scintillation counting or phosphorimaging. | Decrease in absorbance at 340 nm.[2] | UV/Vis, fluorescence, or mass spectrometry. |
| Format | Continuous | Endpoint | Continuous | Endpoint |
| Sensitivity | High (micromolar range) | Very High (nanomolar to picomolar range) | Moderate | High (depending on detector) |
| Advantages | Non-radioactive, continuous, broadly applicable to phosphate-releasing enzymes.[1] | Considered a "gold standard" for directness and sensitivity.[3] | Continuous, avoids use of radioactivity. | Direct quantification of multiple analytes, high specificity. |
| Disadvantages | Potential for interference from compounds that absorb at 360 nm. | Requires handling of radioactive materials and specialized disposal. | Potential for interference with coupling enzymes.[2] | Lower throughput, requires specialized equipment, more complex sample preparation. |
Quantitative Comparison of Kinetic Parameters
A direct comparison of kinetic parameters obtained using different methods for the same enzyme is crucial for validating a chosen assay. The following table summarizes the kinetic parameters for the adenylation enzyme GrsA(AT) determined by both a MESG-based assay and a radioactive ATP-[³²P]-PPi exchange assay. The data demonstrates a strong correlation between the two methods, validating the MESG assay as a reliable alternative to radioactive methods for this class of enzymes.[1]
| Enzyme | Substrate | Assay Method | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| GrsA(AT) | D-Phe | Hydroxamate-MESG | 10 ± 1 | 96 ± 2 | 1.6 x 10⁵ |
| GrsA(AT) | D-Phe | ATP-[³²P]-PPi Exchange | 13 ± 2 | 110 ± 4 | 1.4 x 10⁵ |
Data extracted from "A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition". The authors state that the kinetic parameters from the two assays are "commensurate".[1]
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow is essential for understanding the principles behind each assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the MESG-based assay and the comparative radioactive assay.
MESG-Based Continuous Assay for Adenylation Enzymes[1]
This protocol is adapted from a method used to characterize adenylation enzymes.
Reagents:
-
50 mM Tris-HCl, pH 8.0
-
2.5 mM ATP
-
5 mM MgCl₂
-
0.5 mM DTT
-
150 mM hydroxylamine, pH 7
-
0.1 U Purine Nucleoside Phosphorylase (PNP)
-
0.04 U inorganic pyrophosphatase
-
0.2 mM MESG (2-amino-6-mercapto-7-methylpurine riboside)
-
Adenylation enzyme (concentration to be optimized)
-
Substrate acid (varying concentrations)
Procedure:
-
Prepare a reaction mixture containing all reagents except the substrate acid and enzyme in a 96-well UV-transparent plate.
-
Initiate the reaction by adding the adenylation enzyme and substrate acid.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 360 nm.
-
Monitor the increase in absorbance at 360 nm over time at a constant temperature.
-
Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters, measure the initial velocity at various substrate concentrations while keeping the enzyme and ATP concentrations constant.
-
Fit the initial velocity versus substrate concentration data to the Michaelis-Menten equation to determine K_m and V_max.
Radioactive Filter-Binding Assay for Kinases[3]
This protocol is a standard method for measuring kinase activity.
Reagents:
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase of interest
-
Peptide or protein substrate
-
"Cold" (unlabeled) ATP
-
γ-³²P-ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail or phosphorimager screen
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.
-
Prepare an ATP mixture containing both "cold" ATP and γ-³²P-ATP.
-
Initiate the kinase reaction by adding the ATP mixture to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by placing on ice).
-
Spot a small volume of the reaction mixture onto a piece of phosphocellulose paper.[3]
-
Allow the spots to air dry.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated γ-³²P-ATP.[3]
-
Rinse the paper with acetone and allow it to dry completely.[3]
-
Quantify the amount of incorporated ³²P by either liquid scintillation counting or phosphorimaging.[3]
-
Calculate the kinase activity based on the amount of incorporated radioactivity.
-
To determine kinetic parameters, perform the assay with varying concentrations of substrate or ATP.
Conclusion
The MESG assay presents a robust and sensitive non-radioactive method for determining the kinetic parameters of phosphate-releasing enzymes. As demonstrated by comparative studies, the kinetic constants obtained with the MESG assay are comparable to those from the "gold standard" radioactive assays. While no single assay is perfect for every application, the MESG method offers a compelling balance of safety, convenience, and reliability, making it an excellent choice for many enzyme characterization and drug discovery efforts. The choice of assay should always be guided by the specific enzyme under investigation, the required throughput, and the available laboratory infrastructure.
References
Safety Operating Guide
Safe Disposal of 7-Methyl-6-thioguanosine: A Step-by-Step Guide
Researchers, scientists, and drug development professionals handling 7-Methyl-6-thioguanosine must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle and dispose of it as a chemical waste, following established laboratory safety protocols.[1]
Immediate Safety and Handling Precautions:
While no special first aid measures are required, standard laboratory practices should be observed when handling this compound.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of a spill, the material should be picked up mechanically.[1] It is crucial to prevent the substance from entering sewers or surface and ground water.[1]
Step-by-Step Disposal Protocol:
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This process is designed to comply with general hazardous waste disposal guidelines.[2][3][4][5]
-
Waste Identification and Segregation:
-
Treat all solid this compound waste, including expired reagents and contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), as chemical waste.
-
Segregate this waste from other types of laboratory waste, such as sharps, biohazards, and radioactive waste.
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting solid this compound waste. The original manufacturer's container is often a suitable option if it is in good condition.[3][5]
-
If not using the original container, ensure the selected container is made of a material that will not react with the chemical and has a secure, screw-on cap.[2][3]
-
Clearly label the waste container with a "Hazardous Waste" label (or your institution's equivalent). The label should include:
-
The full chemical name: "this compound"
-
The date when the first item of waste was placed in the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation and Storage:
-
Disposal of Contaminated Labware:
-
Solid Waste: Items such as contaminated gloves, absorbent paper, and plasticware should be placed directly into the designated solid chemical waste container.[3]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble). The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but always check with your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[3]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Quantitative Data Summary for Disposal:
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Recommended | [6] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | [2] |
| Maximum Accumulation Time | Typically 90 days from the first addition of waste. | [3] |
| Maximum Accumulation Volume | Varies by institution; a common limit is 55 gallons per waste stream. | [3] |
Disposal Workflow:
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Comprehensive Safety and Handling Guide for 7-Methyl-6-thioguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Methyl-6-thioguanosine. Given the limited specific safety data for this compound, these procedures are conservatively based on the known hazards of the structurally related compound, 6-Thioguanine, and general safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its parent compound, 6-Thioguanine, is classified as toxic if swallowed and is suspected of causing genetic defects.[1] Therefore, a cautious approach is warranted.
Key Safety Information Summary
| Hazard Classification (based on 6-Thioguanine) | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 3) [1] | Gloves: Nitrile or other chemical-resistant gloves.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Germ Cell Mutagenicity (Category 2) [4] | Eye Protection: Safety glasses with side shields or chemical safety goggles.[2][4] |
| Reproductive Toxicity (Suspected) [5] | Lab Coat: Wear a lab coat to protect skin and clothing.[2] |
| Unknown Hazards | Respiratory Protection: Generally not required if handled in a fume hood.[1] An N95 respirator may be used for weighing powder outside of a hood.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps is critical to minimize exposure and ensure a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
-
Follow any specific storage temperature requirements as indicated by the supplier.
Step 2: Preparation and Weighing
-
All handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[6]
-
Before beginning, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula and weigh boat.
-
Handle the compound gently to avoid creating dust.
Step 3: Solution Preparation and Use
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If working with solutions, continue to wear all recommended PPE.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.[7]
Step 4: Post-Handling Procedures
-
After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Carefully remove and dispose of gloves as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect unused solid this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour any waste down the drain.[4]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
General Guidance:
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of the solid.
-
Containment: For solid spills, gently cover with absorbent paper dampened with a suitable solvent (e.g., 5% ammonium hydroxide for 6-Thioguanine) to avoid raising dust.[9] For liquid spills, cover with an appropriate absorbent material.
-
Cleanup: Carefully sweep or wipe up the material, working from the outside in, and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Thioguanine - Safety Data Sheet [chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 6-THIOGUANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
